(R)-tropic acid

Catalog No.
S576976
CAS No.
17126-67-9
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-tropic acid

CAS Number

17126-67-9

Product Name

(R)-tropic acid

IUPAC Name

(2R)-3-hydroxy-2-phenylpropanoic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1

InChI Key

JACRWUWPXAESPB-QMMMGPOBSA-N

SMILES

C1=CC=C(C=C1)C(CO)C(=O)O

solubility

0.12 M

Canonical SMILES

C1=CC=C(C=C1)C(CO)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)C(=O)O

The exact mass of the compound (R)-tropic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.12 m. It belongs to the ontological category of tropic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Guide to 3-Hydroxy-2-phenylpropanoic Acid (Tropic Acid)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

3-Hydroxy-2-phenylpropanoic acid, commonly known as tropic acid, is a chiral phenylpropanoid compound that serves as a key intermediate in pharmaceutical synthesis. This hydroxy-substituted carboxylic acid features a benzene ring connected to a three-carbon chain with both hydroxyl and carboxyl functional groups, creating a versatile molecular scaffold for chemical transformations. The compound exists in two enantiomeric forms due to the presence of a chiral center at the carbon bearing the hydroxyl group, with the (R)- and (S)-enantiomers displaying different biological activities and synthetic applications. Tropic acid's structural features, including the hydrogen bond donor and acceptor sites, contribute to its physicochemical behavior and make it particularly valuable in drug development and natural product synthesis.

The significance of tropic acid in pharmaceutical chemistry stems primarily from its role as the acid moiety in therapeutically important tropane alkaloids such as atropine and hyoscyamine. These compounds have been used for decades in clinical practice for their anticholinergic properties, treating conditions ranging from bradycardia to gastrointestinal spasms. Beyond its established applications, recent research has explored tropic acid's potential as a building block for novel pharmaceutical compounds and its incorporation into microbial production platforms through synthetic biology approaches, highlighting its continuing relevance in modern drug development pipelines.

Structural Characteristics and Nomenclature

Molecular Structure and Properties

Tropic acid possesses a molecular structure characterized by a phenyl ring directly attached to a propanoic acid chain with a hydroxyl substituent at the β-position. This arrangement creates a molecule with distinct polar and non-polar regions, influencing its solubility, reactivity, and intermolecular interactions. The compound's stereocenter at the C2 position gives rise to enantiomerism, with each enantiomer potentially exhibiting different biological activities and crystallization behaviors.

Table 1: Fundamental Structural and Physical Properties of Tropic Acid

Property Specification Reference
Systematic IUPAC Name 3-Hydroxy-2-phenylpropanoic acid [1] [2]
Molecular Formula C₉H₁₀O₃ [1] [3]
Average Molecular Mass 166.176 g/mol [1]
Monoisotopic Mass 166.062994 g/mol [4]
Melting Point 116°C (241°F; 389 K) [1]
CAS Registry Number 552-63-6 (racemic) [3] [2]
ChEBI ID CHEBI:30765 [2]
Alternative Nomenclature and Identifiers

Tropic acid is known by several systematic and trivial names in chemical literature and commercial catalogs. The most common alternative names include 2-phenylhydracrylic acid, α-(hydroxymethyl)benzeneacetic acid, and β-hydroxyhydratropic acid. These names reflect different historical naming conventions and structural interpretations of the molecule. The compound also possesses multiple registry numbers and database identifiers that facilitate searching in chemical databases and regulatory documentation.

Table 2: Nomenclature and Identifiers of Tropic Acid | Identifier Type | Value | |---------------------|-----------| | IUPAC Name | 3-Hydroxy-2-phenylpropanoic acid | | Common Synonyms | Tropic acid; DL-Tropic acid; 2-Phenylhydracrylic acid; 3-Hydroxy-2-phenylpropionic acid; Tropate | [2] [4] | | CAS Numbers | 552-63-6 (racemic); 529-64-6; 17126-67-9 (R-enantiomer) | [2] [4] [5] | | Beilstein Number | 2209199 | [4] | | EC Number | 209-020-6 | [1] [4] | | MDL Numbers | MFCD00004255 (racemic); MFCD00211261 (R-enantiomer) | [3] [2] [5] | | UNII | 9RM4U80765 | [4] |

The enantiomer-specific information is particularly important for pharmaceutical applications where chirality influences biological activity. The (R)-enantiomer has CAS number 17126-67-9 and MDL number MFCD00211261, while the racemic mixture used in most synthetic applications is registered under CAS 552-63-6. These identifiers provide crucial references for researchers sourcing materials or conducting literature searches focused on specific stereoisomers.

Synthesis and Production Methodologies

Chemical Synthesis Approaches

The Ivanov reaction represents the most significant synthetic route to tropic acid, employing a condensation reaction between phenylacetic acid and formaldehyde in the presence of a Grignard reagent. This method utilizes isopropyl magnesium chloride to form the dianion of phenylacetic acid, which subsequently reacts with formaldehyde to yield the magnesium salt of tropic acid. Acidification with sulfuric acid then liberates the pure tropic acid product. This synthetic pathway demonstrates excellent atom economy and is particularly valuable for industrial-scale production due to the commercial availability of starting materials and relatively mild reaction conditions [1].

Alternative synthetic routes to tropic acid include:

  • Acetophenone-derived synthesis: Starting from acetophenone, this multi-step process involves α-functionalization followed by careful reduction to install the hydroxy group while preserving the carboxylic acid functionality [1].
  • Microbial biosynthesis: Recent advances in metabolic engineering have enabled the production of phenylpropanoids like tropic acid in engineered microbial hosts. This approach leverages the shikimate pathway in bacteria or yeast, redirecting metabolic flux toward L-phenylalanine followed by specific enzymatic transformations to yield tropic acid [6].
  • Enzymatic resolution: Racemic tropic acid can be enzymatically resolved using stereoselective enzymes such as esterases or lipases to obtain enantiomerically pure forms, which are valuable for asymmetric synthesis of pharmaceutical compounds [7].
Experimental Protocol: Ivanov Reaction for Tropic Acid Synthesis

Materials and Equipment:

  • Phenylacetic acid (1.0 equiv.)
  • Formaldehyde (37% aqueous solution, 1.2 equiv.)
  • Isopropyl magnesium chloride (2.2 equiv., 1.0 M in THF)
  • Sulfuric acid (10% solution)
  • Anhydrous diethyl ether
  • Round-bottom flask (500 mL) with magnetic stirrer
  • Reflux condenser
  • Addition funnel
  • Ice-water bath
  • Separatory funnel
  • Rotary evaporator

Procedure:

  • Place phenylacetic acid (13.6 g, 0.1 mol) in a dried 500 mL round-bottom flask containing 150 mL of anhydrous diethyl ether.
  • Equip the flask with a reflux condenser and addition funnel under an inert atmosphere (nitrogen or argon).
  • Slowly add isopropyl magnesium chloride (220 mL, 0.22 mol of 1.0 M solution in THF) through the addition funnel with continuous stirring at 0°C (ice-water bath).
  • After complete addition, warm the reaction mixture to room temperature and stir for 30 minutes to ensure complete dianion formation.
  • Cool the reaction mixture again to 0°C and slowly add formaldehyde solution (10.2 mL, 0.12 mol) dropwise with vigorous stirring.
  • After formaldehyde addition, remove the ice bath and allow the reaction to warm to room temperature with continuous stirring for 4 hours.
  • Quench the reaction by careful addition of 10% sulfuric acid (100 mL) with continuous stirring.
  • Transfer the mixture to a separatory funnel and separate the organic layer.
  • Extract the aqueous layer with additional diethyl ether (2 × 50 mL) and combine all organic extracts.
  • Wash the combined organic layers with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.
  • Remove solvents under reduced pressure using a rotary evaporator to obtain crude tropic acid.
  • Purify by recrystallization from hot water or ethyl acetate/hexane to yield white crystalline solid (typical yield: 70-80%).

Characterization: The synthesized tropic acid should display a melting point of 116°C and can be further characterized by TLC (Rf 0.3 in ethyl acetate:hexane 1:1), FTIR (broad OH stretch at 2500-3500 cm⁻¹, C=O at 1710 cm⁻¹), and ¹H NMR (CDCl₃) δ: 3.65 (dd, 1H, CH₂OH), 3.82 (dd, 1H, CH₂OH), 4.25 (m, 1H, CH), 7.25-7.35 (m, 5H, ArH), 11.2 (br s, 1H, COOH) [1].

Analytical Characterization and Safety Data

Spectroscopic Properties and Analytical Data

Tropic acid exhibits characteristic spectroscopic features that facilitate its identification and quantification in complex mixtures. The infrared spectrum displays broad O-H stretching vibrations between 2500-3500 cm⁻¹, a strong carbonyl (C=O) stretching band near 1710 cm⁻¹, and C-O stretching around 1200-1300 cm⁻¹. The aromatic C-H stretches appear as sharp features around 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations are visible at 1450-1600 cm⁻¹.

In nuclear magnetic resonance (NMR) spectroscopy, tropic acid's proton NMR (¹H NMR) in deuterated dimethyl sulfoxide (DMSO-d₆) displays the following characteristic signals:

  • Aromatic protons: δ 7.20-7.35 (m, 5H, ArH)
  • Methine proton (CH): δ 4.10-4.30 (m, 1H, CH)
  • Methylene protons (CH₂OH): δ 3.50-3.80 (m, 2H, CH₂OH)
  • Hydroxyl protons: δ 5.10 (t, 1H, CH₂OH) and δ 12.50 (br s, 1H, COOH)

The carbon-13 NMR (¹³C NMR) spectrum reveals signals at:

  • Carbonyl carbon: δ 175.5 (COOH)
  • Aromatic carbons: δ 127.5-139.0 (multiple signals)
  • Methine carbon: δ 55.0 (CH)
  • Methylene carbon: δ 62.5 (CH₂OH)

Mass spectrometric analysis of tropic acid shows a molecular ion peak at m/z 166 (M⁺), with major fragment ions at m/z 148 (M⁺ - H₂O), 121 (M⁺ - COOH), and 103 (M⁺ - H₂O - COOH).

Safety and Regulatory Information

Tropic acid is classified as a warning substance under the Globally Harmonized System (GHS) of classification and labeling of chemicals. The compound requires careful handling in laboratory and industrial settings to prevent adverse health effects.

Table 3: Safety and Handling Information for Tropic Acid | Parameter | Specification | |---------------|-------------------| | GHS Signal Word | Warning | [3] [5] | | Hazard Statements | H302-H312-H332 (Harmful if swallowed, in contact with skin, or if inhaled) | [5] | | Precautionary Statements | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 | [5] | | Storage Conditions | Sealed in dry, room temperature (racemic); Sealed in dry, 2-8°C (R-enantiomer) | [3] [5] |

Laboratory safety protocols for handling tropic acid should include:

  • Use of appropriate personal protective equipment including gloves, safety glasses, and lab coats
  • Procedures to minimize dust formation and inhalation exposure
  • Implementation of adequate ventilation systems when working with the compound
  • Proper waste disposal methods in accordance with local regulations

Pharmaceutical and Industrial Applications

Role in Tropane Alkaloid Synthesis

Tropic acid serves as the essential acid component in the semisynthetic production of clinically significant tropane alkaloids, particularly atropine and hyoscyamine. These compounds represent some of the oldest and most clinically valuable anticholinergic agents in medical practice. The synthesis typically involves esterification of tropic acid with tropine or related amino alcohols, followed by purification to obtain the final active pharmaceutical ingredient. The chiral nature of tropic acid influences the pharmacological activity of the resulting alkaloids, with different enantiomers exhibiting varying receptor binding affinities [1].

The strategic importance of tropic acid in pharmaceutical manufacturing is evidenced by:

  • Its role as a key intermediate in producing drugs with antimuscarinic activity
  • The ability to incorporate structural analogs of tropic acid to create novel derivatives with modified pharmacological profiles
  • The use of enantiopure tropic acid to produce single-enantiomer pharmaceuticals with improved therapeutic indices
  • Its function as a building block for more complex molecular architectures in drug discovery
Emerging Applications and Future Directions

Recent research has revealed potential new therapeutic applications for tropic acid and its derivatives beyond their traditional role in tropane alkaloid synthesis. As a member of the phenylpropanoid family, tropic acid shares structural features with compounds that exhibit diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Structure-activity relationship studies suggest that modifications to the hydroxyl group or the aromatic ring of tropic acid can enhance these biological activities while potentially reducing unwanted side effects [6].

The microbial production of tropic acid using engineered microorganisms represents a promising direction for sustainable pharmaceutical manufacturing. Advances in synthetic biology and metabolic engineering have enabled the development of microbial cell factories that can produce phenylpropanoids like tropic acid from renewable carbon sources. These approaches offer potential advantages over traditional chemical synthesis or plant extraction, including:

  • Reduced environmental impact through green manufacturing processes
  • Improved sustainability by utilizing renewable feedstocks
  • Enhanced production efficiency through optimized metabolic pathways
  • Ability to produce stereospecific intermediates without requiring resolution steps

G L_Phe L-Phenylalanine (L-Phe) Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL Intermediates Hydroxycinnamic Acid Intermediates Cinnamic_Acid->Intermediates Hydroxylation Tropic_Acid Tropic Acid Intermediates->Tropic_Acid Side chain modification Tropane_Alkaloids Tropane Alkaloids (Atropine, Hyoscyamine) Tropic_Acid->Tropane_Alkaloids Esterification with tropine Microbial_Production Microbial Production Platforms Microbial_Production->L_Phe Metabolic engineering

Biosynthetic pathway of tropic acid showing its relationship to phenylpropanoid metabolism and tropane alkaloid synthesis

Conclusion

3-Hydroxy-2-phenylpropanoic acid (tropic acid) represents a structurally simple yet functionally important molecule with established applications in pharmaceutical synthesis and emerging potential in various therapeutic areas. Its versatile chemical properties, including chirality, hydrogen bonding capacity, and balanced hydrophilicity-lipophilicity, make it a valuable intermediate in synthetic chemistry. The well-established Ivanov reaction provides efficient access to the racemic compound, while advances in biocatalysis and metabolic engineering offer increasingly viable routes to enantiopure forms and sustainable production methods.

For researchers and drug development professionals, tropic acid continues to offer opportunities in:

  • Design of novel pharmaceutical compounds leveraging its privileged structure
  • Development of asymmetric synthetic routes to enantiomerically pure pharmaceuticals
  • Implementation of green chemistry approaches for sustainable production
  • Exploration of new biological activities beyond traditional anticholinergic applications

References

Stereochemistry and Pharmaceutical Significance

Author: Smolecule Technical Support Team. Date: February 2026

The chiral center in tropic acid (IUPAC name: 3-Hydroxy-2-phenylpropanoic acid) is the central carbon of the propanoic acid chain, bonded to four different groups: a phenyl group (-C₆H₅), a carboxyl group (-COOH), a hydroxymethyl group (-CH₂OH), and a hydrogen atom [1] [2]. This structure is classified as a beta-hydroxy acid derivative [2].

  • Absolute Configuration: The chiral center can have either (R) or (S) absolute configuration. The racemic mixture (a 1:1 mix of both enantiomers) is denoted as (±)-tropic acid or DL-tropic acid [2].
  • Role in Active Pharmaceutical Ingredients (APIs): Tropic acid is a key chiral precursor in the chemical synthesis of important anticholinergic drugs, such as atropine and hyoscyamine [1]. The specific stereochemistry of the tropic acid moiety is essential for the biological activity of these compounds, as enantiomers can have different pharmacological profiles [3] [4].

Synthesis and Enantioseparation Methods

Method Key Feature Typical Output Reference
Classical Racemic Synthesis Ivanov reaction between phenylacetic acid and formaldehyde [1]. Racemic Tropic Acid [1]
Hydrolytic Dynamic Kinetic Resolution (DyKR) Uses a chiral quaternary ammonium phase-transfer catalyst; modern, enantioselective method [5]. Chiral Tropic Acid (81% ee) [5]
Diastereomeric Salt Formation Classical resolution using a chiral resolving agent (e.g., (1R,2S)-ADPE); solvent can influence chiral selectivity [6]. Single Enantiomer [6]
Detailed Experimental Protocol: Hydrolytic Dynamic Kinetic Resolution

This 2024 protocol provides a modern, efficient route to enantiomerically enriched tropic acid [5].

  • Reaction Principle: The method involves the hydrolytic ring-opening of racemic 3-phenyl-2-oxetanone (tropic acid β-lactone). The DyKR process simultaneously racemizes the starting lactone, allowing for theoretically 100% conversion of a racemic starting material into a single enantiomer of the product.
  • Key Reagents:
    • Substrate: Racemic 3-phenyl-2-oxetanone.
    • Catalyst: A chiral quaternary ammonium phase-transfer catalyst (exact structure not specified in abstract).
    • Hydroxide Source: A strongly basic anion exchange resin.
    • Conditions: Non-biphasic (single-phase) reaction medium.
  • Procedure Outline:
    • The racemic β-lactone, chiral catalyst, and basic resin are combined in a suitable solvent.
    • The mixture is stirred at a controlled temperature for a specified time to allow hydrolysis.
    • The reaction is monitored for completion.
    • The products are isolated, and the enantiomeric excess (ee) is determined to be 81% via HPLC analysis [5].

Analytical Techniques for Stereochemical Analysis

Technique Application in Tropic Acid Analysis
Chiral HPLC Used to determine enantiomeric excess (e.g., 81% ee) after derivatization of the acid to its methyl ester [5] [6].
NMR Spectroscopy Used to confirm chemical structure, identify solvent inclusion in crystals, and analyze diastereomeric salts [6].
X-ray Crystallography Determines absolute configuration and reveals intermolecular interactions (e.g., hydrogen bonds, CH/π) in diastereomeric salts [6].

Regulatory and Development Considerations

In drug development, regulatory agencies require knowing the absolute stereochemistry of compounds with chiral centers early in the process [4]. For a chiral scaffold like tropic acid:

  • Enantiomer Characterization: The pharmacological activity, metabolism, and toxicity of each individual enantiomer must be characterized [4].
  • Manufacturing Control: The synthesis and purification process must be carefully controlled to ensure the desired stereochemical outcome and prevent "enantiomeric drift" [4].

The experimental workflow for developing an enantioselective process for tropic acid involves multiple, interconnected steps as follows:

G Start Define Target: (R) or (S) Enantiomer RouteSelect Route Selection: Asymmetric Synthesis vs. Resolution Start->RouteSelect AsymSynth Asymmetric Synthesis (e.g., DyKR) RouteSelect->AsymSynth Resolution Racemate Resolution (e.g., Diastereomeric Salts) RouteSelect->Resolution Analyze Analytical Characterization: HPLC, NMR, X-ray AsymSynth->Analyze Resolution->Analyze Optimize Process Optimization for Purity & Yield Analyze->Optimize APIIntegrate Integration into API Synthesis Optimize->APIIntegrate RegFile Regulatory Filing: Specify Absolute Configuration APIIntegrate->RegFile

References

role of R-tropic acid in alkaloid biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Tropic Acid Biosynthesis Pathway

Tropic acid does not typically exist as a free intermediate in the biosynthesis of alkaloids like hyoscyamine and scopolamine [1]. Instead, its tropoyl moiety is derived from phenyllactic acid, with the key rearrangement occurring after phenyllactic acid is esterified to form the intermediate littorine [2] [1]. This littorine is then converted to hyoscyamine via an intramolecular rearrangement.

The following diagram illustrates the established biosynthetic pathway from phenylalanine to the ester alkaloids.

G Phenylalanine Phenylalanine PhenylpyruvicAcid Phenylpyruvic Acid Phenylalanine->PhenylpyruvicAcid Transamination PhenyllacticAcid Phenyllactic Acid PhenylpyruvicAcid->PhenyllacticAcid Dehydrogenation Littorine Littorine PhenyllacticAcid->Littorine Esterification Hyoscyamine Hyoscyamine Littorine->Hyoscyamine Mutase (Intramolecular Rearrangement)

Pathway from phenylalanine to hyoscyamine via phenyllactic acid and littorine.

The Tropic Acid Rearrangement Mechanism

The conversion of littorine to hyoscyamine involves a mutase enzyme that catalyzes an intramolecular rearrangement of the phenyllactate moiety into a tropate ester [2]. Key experimental findings have elucidated the mechanism:

  • Stereochemical Course: Incubation of (R,S)-DL-phenyl[2-3H]lactic acid in Datura stramonium produces hyoscyamine with the tritium label located at the 3'-pro-S position [3]. This shows that the mutase introduces the 3'-pro-R hydrogen with inversion of configuration [3].
  • Radical Mechanism: Evidence suggests the reaction proceeds via a radical mechanism. The mutase enzyme in Datura stramonium is stimulated by S-adenosylmethionine (SAM), which can act as a source of a 5'-deoxyadenosyl radical, promoting the rearrangement [2].
  • Intermediate: The rearrangement likely proceeds through an aldehyde intermediate, which is then reduced by a dehydrogenase to form the final tropic acid ester in hyoscyamine [2].

Key Experimental Evidence

The understanding of this pathway is supported by several key experiments. The table below summarizes the core experimental findings that delineate the biosynthetic steps.

Experiment Key Finding Implication
Competitive feeding of (RS)-phenyl[1,3-¹³C₂]lactic acid [1] Label incorporated into hyoscyamine; free tropic acid did not dilute incorporation. Phenyllactic acid, not free tropic acid, is the direct precursor. Rearrangement occurs at the ester level.
Feeding (RS)-phenyl[2-¹⁸O,2-²H]lactate [2] Up to 29% of ¹⁸O was lost during littorine-to-hyoscyamine conversion. Suggests a mechanism involving an oxygenated intermediate (e.g., an aldehyde).
Assay with cell-free root extract + S-adenosylmethionine (SAM) [2] SAM stimulated littorine-to-hyoscyamine conversion by 10-20 fold. Supports a radical-based mechanism for the mutase enzyme.

A Note on Stereochemistry

In the context of tropane alkaloid biosynthesis, the relevant stereoisomer is (S)-(-)-tropic acid, which is the acidic moiety found in the bioactive compounds hyoscyamine and scopolamine [1] [4]. The term "R-tropic acid" in your query may refer to the opposite enantiomer, which is not the natural form incorporated into these alkaloids. The mutase reaction is highly stereospecific, leading to the formation of the (S)-configured tropoyl ester [3].

References

Application Notes: Synthesis of R-Tropic Acid

Author: Smolecule Technical Support Team. Date: February 2026

R-Tropic acid ((R)-3-Hydroxy-2-phenylpropanoic acid) is a valuable chiral building block in pharmaceutical synthesis, particularly for active compounds with anticholinergic properties [1]. Its efficient and enantioselective preparation is a key objective in process chemistry. These notes detail a modern catalytic method for its production.

Background & Significance Tropic acid is a well-known precursor in the chemical synthesis of pharmacologically important tropane alkaloids like atropine and hyoscyamine [2]. The chiral R-enantiomer is of specific interest for developing single-enantiomer drugs to improve pharmacological profiles and reduce side effects. Traditional synthetic routes often produce a racemic mixture (DL-tropic acid), necessitating a resolution step [3]. The method below addresses this challenge directly through an asymmetric catalytic synthesis.

Current Advancements in Synthesis A 2024 study published in RSC Advances describes a streamlined approach for the direct synthesis of enantiomerically enriched (R)-tropic acid [4].

  • Methodology: Hydrolytic Dynamic Kinetic Resolution (DKR).
  • Process: This one-pot method converts readily available racemic 3-phenyl-2-oxetanone (tropic acid β-lactone) into (R)-tropic acid.
  • Key Components:
    • Catalyst: A chiral quaternary ammonium salt (a phase-transfer catalyst).
    • Base: A strongly basic anion exchange resin (hydroxide form), which acts as both a base and the hydroxide ion donor.
  • Advantages: The DKR process concurrently resolves the racemic lactone and inverts the stereochemistry of the undesired enantiomer, theoretically allowing for up to 100% yield from a racemic starting material. The use of a solid resin base can simplify purification.
  • Reported Outcome: The protocol achieves a good yield with high enantioselectivity of 81% enantiomeric excess (ee) under non-biphasic conditions [4].

The workflow for this synthesis is outlined below:

G Start Racemic 3-Phenyl-2-oxetanone (β-Lactone) Step1 Reaction Setup: - Chiral Quaternary Ammonium Catalyst - Basic Anion Exchange Resin (OH⁻) - Solvent Start->Step1 Step2 Hydrolytic Dynamic Kinetic Resolution (DKR) Step1->Step2 Step3 Reaction Monitoring (TLC or HPLC) Step2->Step3 Step4 Work-up: - Filter to remove resin - Concentrate filtrate Step3->Step4 Step5 Purification: Crystallization Step4->Step5 End (R)-Tropic Acid (81% ee) Step5->End

Experimental Protocol: Synthesis of this compound via Hydrolytic DKR

This protocol is adapted from the 2024 research by Kawasaki et al. [4].

1. Objective To synthesize enantiomerically enriched (R)-tropic acid from racemic 3-phenyl-2-oxetanone via hydrolytic dynamic kinetic resolution using a chiral phase-transfer catalyst and a basic anion exchange resin.

2. Materials and Equipment

  • Chemicals:
    • Racemic 3-phenyl-2-oxetanone (tropic acid β-lactone)
    • Chiral quaternary ammonium phase-transfer catalyst (e.g., N-(p-Trifluorobenzyl)cinchoninium bromide)
    • Strongly basic anion exchange resin (e.g., Amberlite IRA-400, hydroxide form)
    • Anhydrous toluene or dichloromethane
    • Aqueous hydrochloric acid (1M)
    • Brine (saturated sodium chloride solution)
    • Anhydrous magnesium sulfate
    • Ethyl acetate and hexane for purification
  • Glassware & Equipment:
    • Round-bottom flask (50-100 mL) with magnetic stir bar
    • Reflux condenser
    • Nitrogen/vacuum inlet for inert atmosphere
    • Ice-water bath
    • Separatory funnel (125 mL)
    • Filter paper and funnel
    • Rotary evaporator
    • HPLC system with a chiral column (e.g., Chiracel OD) for analysis

3. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, combine the racemic 3-phenyl-2-oxetanone (1.0 g, approx. 6.1 mmol) and the chiral quaternary ammonium catalyst (0.15 mmol, 2.5 mol%). Add anhydrous toluene (30 mL) and stir to dissolve.
  • Addition of Base: Add the strongly basic anion exchange resin (OH⁻ form, 5.0 mmol OH⁻ capacity) to the reaction mixture.
  • Reaction Execution: Stir the heterogeneous mixture vigorously at 0°C (ice-water bath) under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC.
  • Quenching: Once the starting lactone is consumed (or after the reported time), filter the reaction mixture to remove the solid resin. Wash the resin thoroughly with ethyl acetate (3 x 10 mL).
  • Work-up: Combine the filtrate and washes in a separatory funnel. Wash the organic phase sequentially with 1M HCl (10 mL) and brine (10 mL).
  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.
  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (R)-tropic acid as white crystals.

4. Analysis and Characterization Confirm the identity, purity, and enantiomeric excess of the product.

  • Melting Point: 116-118°C [3].
  • Chiral HPLC: Use a validated method on a chiral stationary phase (e.g., Chiracel OD column) [5] to determine the enantiomeric excess (target: 81% ee).
  • NMR Spectroscopy: Compare the 1H and 13C NMR spectra with known data.

Key Chemical Data

The table below summarizes essential physical and chemical properties of tropic acid for reference.

Property Value / Description Reference / Source
CAS Number 529-64-6 (for DL-form) [3]
IUPAC Name (RS)-3-Hydroxy-2-phenylpropanoic acid [6]
Molecular Formula C₉H₁₀O₃ [2] [3]
Molecular Weight 166.17 g/mol [3]
Melting Point 116-118 °C [3]
Solubility Soluble in water (20 g/L at 20°C), methanol [3]
pKa 3.53 (at 25°C) [3]
Specific Rotation [α] +14.82° (H₂O, for R-enantiomer) [3]

Analytical Protocol: HPLC Analysis of Tropic Acid

This method is adapted from procedures used for analyzing tropane alkaloids and their precursors [5].

1. Objective To separate and quantify the enantiomers of tropic acid using Chiral HPLC to determine enantiomeric excess (ee).

2. Materials and Method

  • HPLC System: Equipped with a UV or DAD detector.
  • Column: Chiral stationary phase, e.g., Chiracel OD (cellulose tris(3,5-dimethylphenylcarbamate)) or a silica gel with covalently bonded β-cyclodextrins [5].
  • Mobile Phase: Isocratic or gradient elution using a mixture of n-hexane and isopropyl alcohol (e.g., 90:10 v/v or as optimized). Add 0.1% trifluoroacetic acid or formic acid to improve peak shape.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at ~210-220 nm (due to the lack of strong chromophores) [5].
  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~1 mg/mL. Filter through a 0.45 μm syringe filter before injection.
  • Procedure: Inject the sample and record the chromatogram. The enantiomers should be baseline separated. The enantiomeric excess (ee) is calculated as: ee (%) = [(R - S) / (R + S)] * 100, where R and S are the peak areas of the (R)- and (S)-enantiomers, respectively.

Discussion for Researchers

  • Comparison with Traditional Synthesis: The Ivanov reaction, a classic synthesis for racemic tropic acid, involves the reaction of phenylacetic acid with formaldehyde using a Grignard reagent [2]. While effective for the racemate, it requires additional steps for chiral resolution. The hydrolytic DKR protocol represents a more direct and atom-economical route to the single (R)-enantiomer.
  • Critical Parameters for Success:
    • Catalyst Selection: The choice and loading of the chiral ammonium salt are critical for achieving high enantioselectivity.
    • Reaction Conditions: Maintaining a low temperature (0°C) is essential for stereocontrol. Vigorous stirring is required for efficient mass transfer in the heterogeneous reaction mixture.
    • Resin Quality: Ensure the anion exchange resin is fully in the hydroxide form and dry for optimal activity.
  • Scalability and Optimization: This method shows promise for scale-up. Further optimization of the catalyst structure, solvent system, and temperature could potentially improve the yield and enantioselectivity beyond the reported 81% ee.

References

Comprehensive Application Notes and Protocols: Enzymatic Kinetic Resolution of R-Tropic Acid for Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Kinetic Resolution and Tropic Acid Significance

Enzymatic kinetic resolution represents a powerful biotechnology for obtaining single-enantiomer compounds through the selective transformation of one enantiomer from a racemic mixture. The fundamental principle relies on the inherent chirality of enzyme active sites, which display distinct catalytic efficiency toward different enantiomers of racemic substrates. The kinetic resolution of tropic acid is particularly valuable in pharmaceutical applications because the (R)-enantiomer serves as a key precursor for anticholinergic drugs such as (R)-tropicamide and (R)-atropine, which exhibit superior biological activity compared to their (S)-counterparts.

The kinetic resolution efficiency is quantified by the enantiomeric ratio (E value), which represents the ratio of the reaction rates for the two enantiomers (kfast/kslow). An E value >20 is considered acceptable for practical applications, while E>100 indicates excellent enantioselectivity. According to fundamental kinetic resolution theory, the enantiomeric excess (ee) of the remaining substrate increases with conversion, reaching theoretical maximum values at higher conversion rates, though with a corresponding decrease in chemical yield. This balance between ee and yield represents a critical optimization parameter in resolution process development [1].

Experimental Protocols

Lipase-Catalyzed Esterification of Tropic Acid Ethyl Ester
2.1.1 Materials and Reagents
  • Racemic substrate: Tropic acid ethyl ester (0.2 M working concentration)
  • Biocatalyst: Lipase PS (Pseudomonas cepacia, 20 mg/mL working concentration)
  • Reaction solvent: n-Heptane (HPLC grade)
  • Acyl acceptor: Vinyl acetate (2.0 M, 10-fold excess relative to substrate)
  • Analytical standards: (R)- and (S)-tropic acid ethyl ester (≥99% ee for calibration)
  • Chromatography supplies: Chiral HPLC column (Chiralcel OD-H or equivalent)
2.1.2 Procedure
  • Reaction Setup: Dissolve 388 mg (2.0 mmol) of racemic tropic acid ethyl ester in 10 mL of anhydrous n-heptane in a 25 mL round-bottom flask equipped with magnetic stirring. Add 200 mg of Lipase PS and 196 μL (2.0 mmol) of vinyl acetate [2].

  • Incubation Conditions: Stir the reaction mixture at 30°C with constant agitation at 200 rpm. Monitor reaction progress by chiral HPLC at 2-hour intervals initially.

  • Reaction Monitoring: Withdraw 50 μL aliquots periodically, dilute with 950 μL of methanol, filter through 0.45 μm PTFE membrane, and analyze by chiral HPLC (Chiralcel OD-H column, n-hexane/isopropanol 90:10, flow rate 1.0 mL/min, UV detection at 254 nm).

  • Termination and Separation: When the conversion reaches approximately 45% (typically 12-24 hours), filter the reaction mixture to recover the enzyme. Concentrate the filtrate under reduced pressure at 35°C.

  • Product Purification: Purify the residual (R)-tropic acid ethyl ester by flash chromatography (silica gel, hexane/ethyl acetate 95:5) to obtain the product with >99% ee. Yield: approximately 35-40% of theoretical maximum.

2.1.3 Critical Parameters
  • Water content must be rigorously controlled (<0.01%) to prevent enzyme hydrolysis and maintain optimal activity
  • Enzyme particle size should be uniform (100-200 mesh) to avoid diffusion limitations
  • Vinyl acetate concentration should not exceed 2.0 M to prevent enzyme inhibition
Extractive Resolution Using Hydroxyethyl-β-Cyclodextrin
2.2.1 Materials and Reagents
  • Aqueous phase: 50 mM phosphate buffer, pH 7.0, containing 150 mM hydroxyethyl-β-cyclodextrin (HE-β-CD)
  • Organic phase: n-Butyl acetate (HPLC grade)
  • Racemic substrate: Tropic acid (0.1 M stock solution in organic phase)
  • Analytical equipment: Lewis-type stirred cell with precise temperature control (±0.1°C)
2.2.2 Procedure
  • Phase Preparation: Prepare 100 mL of aqueous phase containing 150 mM HE-β-CD in 50 mM phosphate buffer (pH 7.0). Prepare 100 mL of organic phase containing 0.1 M racemic tropic acid in n-butyl acetate [3].

  • Extraction Setup: Load 50 mL of each phase into a Lewis-type stirred cell maintained at 25°C. Ensure precise interface control with interfacial area of 12.5 cm².

  • Kinetic Experiment: Initiate extraction by stirring at 250 rpm (optimized to minimize interface renewal effects while providing sufficient mixing). Maintain constant temperature throughout the experiment.

  • Sampling Protocol: Collect 200 μL samples from both phases at predetermined time intervals (5, 10, 15, 30, 45, 60, 90, 120 minutes). Immediately separate phases by centrifugation if necessary.

  • Enantiomeric Analysis: Derivatize samples with (S)-1-phenylethylamine and analyze by reversed-phase HPLC with UV detection at 254 nm to determine enantiomeric concentrations.

  • Kinetic Calculation: Determine initial extraction rates from concentration vs. time plots during the linear regime (typically first 30 minutes). Calculate enantioselectivity from the ratio of initial extraction rates.

2.2.3 Critical Parameters
  • pH control is critical as it affects the ionization state of tropic acid (pKa ≈ 4.2) and complexation with cyclodextrin
  • Stirring speed must be optimized to avoid interface turbulence while preventing diffusion limitations
  • Temperature stability must be maintained within ±0.1°C as complexation constants are temperature-sensitive

Data Presentation and Analysis

Kinetic Parameters for Enzymatic Resolution

Table 1: Comparative Kinetic Parameters for Lipase-Catalyzed Resolution of Tropic Acid Derivatives

Enzyme Substrate Temperature (°C) E Value Time (h) Conversion (%) ee Product (%) ee Substrate (%)
Lipase PS Tropic acid ethyl ester 30 28 24 45 >99 85
Lipase PS Tropic acid ethyl ester 37 25 18 48 95 88
Lipase PS Tropic acid n-propyl ester 30 32 26 44 >99 90

Table 2: Kinetic Parameters for HE-β-CD-Mediated Extractive Resolution

Parameter Value for R-enantiomer Value for S-enantiomer Units
Initial extraction rate (r) 4.041 × 10⁻³ 3.123 × 10⁻³ mol/L·min
Reaction order in CD 2 2 -
Reaction order in substrate 1 1 -
Apparent rate constant (k) 4.041 × 10⁻³ 3.123 × 10⁻³ L²/mol²·min
Enantioselectivity (α) 1.29 - -
Optimization Parameters for Resolution Processes

Table 3: Critical Process Parameters and Optimization Ranges

Parameter Optimal Range Impact on Resolution Recommended Control Strategy
Temperature 30-37°C Higher temperatures increase rate but may reduce E value Thermostatted reactor with ±0.5°C control
pH (extractive) 6.8-7.2 Affects ionization and complexation Buffer capacity ≥50 mM
HE-β-CD concentration 100-200 mM Higher concentrations increase rate but cost Balance between kinetics and economics
Enzyme loading 15-25 mg/mL Proportional to rate until diffusion limitation Optimize based on specific activity
Organic solvent n-Heptane or n-butyl acetate Maintains enzyme activity and phase separation Log P > 3.5 for enzymatic reactions

Workflow Visualization and Mechanistic Pathways

Experimental Workflow for Enzymatic Kinetic Resolution

G Start Prepare Racemic Tropic Acid Ethyl Ester Step1 Set Up Reaction: - Lipase PS (20 mg/mL) - n-Heptane Solvent - Vinyl Acceptor Start->Step1 Step2 Incubate at 30°C with Agitation (200 rpm) Step1->Step2 Step3 Monitor Conversion by Chiral HPLC Step2->Step3 Step4 Terminate at 45% Conversion Filter Enzyme Step3->Step4 12-24 hours Step5 Purify (R)-Ester by Flash Chromatography Step4->Step5 Step6 Analyze Enantiomeric Purity by Chiral HPLC Step5->Step6 End Obtain this compound Ethyl Ester (>99% ee) Step6->End

Chemical Pathway for Kinetic Resolution

G RacemicMix Racemic Tropic Acid Ethyl Ester REster This compound Ethyl Ester RacemicMix->REster Unaffected SEster (S)-Tropic Acid Ethyl Ester RacemicMix->SEster Selectively Acetylated RProduct Purified (R)-Ester Pharmaceutical Intermediate REster->RProduct Isolation & Purification Acetylated Acetylated (S)-Ester (Product) SEster->Acetylated Lipase Lipase PS Catalyst Lipase->SEster Enzymatic Transesterification

Extractive Resolution Mechanism

G Aqueous Aqueous Phase HE-β-CD Complex RComplex (R)-Enantiomer-HE-β-CD Complex Aqueous->RComplex Preferential Complexation SComplex (S)-Enantiomer-HE-β-CD Complex Aqueous->SComplex Slower Complexation Organic Organic Phase Racemic Tropic Acid Interface Liquid-Liquid Interface Organic->Interface Interface->Aqueous RExtracted Extracted (R)-Enantiomer To Aqueous Phase RComplex->RExtracted SRemaining Enriched (S)-Enantiomer In Organic Phase SComplex->SRemaining Kinetic Preference

Troubleshooting and Optimization Guidelines

Common Technical Challenges and Solutions
  • Low Enantioselectivity (E < 20): Screen alternative lipase sources (CRL, CALB, PPL) or modify substrate structure through ester chain length optimization. Consider substrate engineering by introducing sterically demanding groups adjacent to the chiral center to enhance enantiorecognition.

  • Slow Reaction Kinetics: Increase enzyme loading to 30 mg/mL or employ immobilized enzyme formulations to enhance stability and reuse capacity. For extractive resolution, optimize HE-β-CD concentration (150-200 mM) and increase interfacial area through improved reactor design.

  • Product Inhibition: Implement continuous product removal through in-situ extraction or crystallization. For enzymatic resolution, consider switching acyl donor from vinyl acetate to isopropenyl acetate, which generates acetone as byproduct rather than acetaldehyde.

  • Enzyme Deactivation: Monitor and control water activity (aw ≈ 0.2-0.3) using saturated salt solutions. Introduce protease inhibitors if enzyme proteolysis is suspected. For extended operations, employ fed-batch operation with controlled substrate addition to minimize inhibition.

Scale-Up Considerations
  • Mass Transfer Limitations: At pilot scale (>1 L), ensure adequate agitation while avoiding enzyme particle damage. For Lewis cell extractive resolution, maintain Reynolds number consistency during scale-up.

  • Temperature Control: Exothermic reactions require jacketed reactors with precise temperature control (±1°C). For enzymatic processes, maintain temperature below 40°C to prevent enzyme denaturation.

  • Economic Optimization: Balance enzyme cost against performance through reuse cycles (typically 5-10 batches for immobilized enzymes). For extractive resolution, implement HE-β-CD recovery through nanofiltration or precipitation to improve process economics.

Conclusion and Implementation Notes

The presented protocols provide robust methodologies for obtaining enantiomerically pure this compound through enzymatic and extractive resolution techniques. The lipase-catalyzed approach offers superior enantioselectivity (E=28) and is particularly suitable for pharmaceutical applications requiring high purity (>99% ee). The extractive resolution method using HE-β-CD provides an alternative non-enzymatic pathway with moderate enantioselectivity (α=1.29) and may be preferable for cost-sensitive applications.

For implementation, researchers should conduct small-scale screening (1-10 mL) to verify performance with their specific substrate batches before scaling to preparative volumes (100 mL-1 L). Critical success factors include rigorous control of reaction conditions (temperature, pH, water activity) and analytical verification at each process stage. The provided workflows and troubleshooting guidelines address the most common technical challenges encountered during process development and scale-up.

References

Comprehensive Application Notes and Protocols for Candida antarctica Lipase B (CAL-B) in Enantioselective Hydrolysis of R-Tropic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CAL-B Fundamentals and Catalytic Mechanism

Candida antarctica Lipase B (CAL-B) has emerged as one of the most versatile biocatalysts in pharmaceutical and fine chemical synthesis due to its exceptional enantioselectivity, broad substrate specificity, and remarkable stability under various reaction conditions. CAL-B is a serine hydrolase with a molecular weight of approximately 33 kDa consisting of 317 amino acids, featuring an α/β hydrolase fold with a conserved catalytic triad composed of Ser105, Asp187, and His224 [1] [2]. Unlike many other lipases, CAL-B lacks a lid structure regulating access to its active site, which accounts for its absence of interfacial activation and its ability to catalyze reactions without the need for interfacial activation [2]. This structural characteristic makes CAL-B particularly valuable for biphasic reaction systems where other lipases might demonstrate reduced activity.

The natural function of CAL-B is the hydrolysis of carboxyl ester bonds in aqueous environments, but under low-water conditions, it efficiently catalyzes various reactions including esterification, transesterification, and aminolysis [1] [3]. The enzyme's active site contains distinct binding pockets that accommodate both the acyl and alcohol moieties of substrates, with the acyl binding pocket being relatively narrow and deep, while the alcohol binding pocket is smaller and better suited for secondary alcohols [4]. This structural configuration contributes to CAL-B's renowned enantioselective properties, particularly for the resolution of chiral secondary alcohols and carboxylic acids, which has been extensively exploited in pharmaceutical synthesis for the production of enantiomerically pure intermediates [1] [5].

Immobilization Techniques for Enhanced CAL-B Performance

Support Materials and Immobilization Methods

Table 1: Comparison of CAL-B Immobilization Methods and Their Characteristics

Support Material Immobilization Method Binding Capacity Optimal Conditions Residual Activity Reusability
Poly(gallic acid-formaldehyde)-grafted magnetic nanoparticles Physical adsorption Not specified 15 min, 38°C, pH 7.5 >90% 5 cycles (91% retention)
Pore-expanded SBA-15 modified with APTES Covalent (glutaraldehyde/divinylsulfone) Not specified pH 10.2 (for DVS) High conversion maintained 5 cycles (active/enantioselective)
Polystyrene nanoparticles Physical adsorption Not pH-dependent pH 6.8 for optimal activity Higher than crude enzyme and Novozym 435 Not specified
Acrylic resin (Novozym 435) Physical adsorption Not specified Organic solvents, up to 100°C High activity retention Up to 10 cycles

Immobilization significantly enhances the operational stability and reusability of CAL-B, making it economically viable for industrial applications. The selection of appropriate support materials and immobilization strategies depends on the specific application requirements, considering factors such as particle size, surface functionality, and hydrophobicity. Magnetic nanoparticles (MNPs) functionalized with gallic acid-formaldehyde resin have demonstrated excellent immobilization efficiency, with optimal binding achieved within 15 minutes at 38°C and pH 7.5 [6]. The magnetic properties enable convenient separation and reuse of the biocatalyst through simple magnetic collection, maintaining 91% of initial activity after five operational cycles [6].

Mesoporous silica materials like SBA-15 provide high surface areas for enzyme loading and can be functionalized with various linkers for covalent attachment. Pore-expanded SBA-15 modified with 3-aminopropyltriethoxysilane (APTES) and activated with glutaraldehyde (GA) or divinylsulfone (DVS) creates stable covalent bonds with enzyme molecules [5]. When immobilized at pH 10.2 using DVS activation, CAL-B exhibits exceptional thermal stability and maintains high enantioselectivity through multiple reaction cycles [5]. Alternatively, polystyrene nanoparticles prepared via nanoprecipitation have demonstrated superior performance when immobilization is conducted at pH 6.8, yielding hydrolytic activity exceeding both crude CAL-B and the commercial Novozym 435 preparation [7].

Protocol: CAL-B Immobilization on Functionalized Magnetic Nanoparticles

Note: This protocol describes the immobilization of CAL-B on gallic acid-formaldehyde resin-grafted magnetic nanoparticles for enhanced stability and reusability [6].

  • Materials: Ferric chloride hexahydrate (97%), ferrous chloride hydrate (98%), gallic acid (99%), formaldehyde solution (37%), 3-aminopropyltrimethoxysilane (APTMS, 97%), tetraethylorthosilicate (99%), ammonia solution, CAL-B (commercial preparation), 1,4-dioxane, boric acid, nitric acid, ethanol, acetone.
  • Equipment: Sonicator, mechanical stirrer with temperature control, nitrogen atmosphere system, vacuum drying oven, transmission electron microscope, X-ray diffractometer, FTIR spectrometer.

Procedure:

  • Preparation of citric acid-stabilized Fe₃O₄ nanoparticles:

    • Dissolve ferric chloride hexahydrate and ferrous chloride hydrate in deionized water at a 2:1 molar ratio under nitrogen atmosphere.
    • Add ammonium hydroxide solution dropwise with vigorous stirring at 30°C until pH reaches 10-11.
    • Continue stirring for 30 minutes, then add citric acid to a final concentration of 0.1 M.
    • Heat the mixture to 80°C for 30 minutes with continuous stirring.
    • Separate nanoparticles using a magnet and wash repeatedly with deionized water and ethanol.
    • Dry under vacuum at room temperature overnight.
  • Silica coating and amino functionalization:

    • Disperse 1.0 g of Fe₃O₄ nanoparticles in a mixture of ethanol (160 mL) and deionized water (40 mL) by sonication for 20 minutes.
    • Add 5.0 mL of tetraethylorthosilicate and 10.0 mL of ammonium hydroxide under mechanical stirring.
    • React for 6 hours at room temperature, then separate and wash with ethanol.
    • Redisperse the SiO₂-coated nanoparticles in 100 mL of toluene containing 2.0 mL of APTMS.
    • Reflux at 110°C for 12 hours under nitrogen atmosphere.
    • Separate using a magnet and wash with toluene and acetone, then dry under vacuum.
  • Gallic acid functionalization:

    • Disperse 3.0 g of amino-functionalized MNPs in 40 mL of 1,4-dioxane by sonication.
    • Dissolve 3.0 g of gallic acid and 0.2 g of boric acid in 20 mL of 1,4-dioxane.
    • Combine the solutions and stir at 800 rpm at 80°C for 10 hours under nitrogen.
    • Cool, separate using a magnet, and wash thoroughly with water and acetone.
    • Dry under vacuum at room temperature.
  • Gallic acid-formaldehyde resin grafting:

    • Disperse 3.0 g of gallic acid-functionalized MNPs in 80 mL deionized water by sonication for 20 minutes.
    • Heat to 65°C with stirring at 800 rpm, then add 12.0 g gallic acid followed by 57 mL formaldehyde solution.
    • Add 40 mL ammonia solution and increase temperature to 85°C for 3 hours.
    • Cool, acidify with 1 N HNO₃, separate nanoparticles, and rinse with H₂O, DMF, and ethanol.
    • Dry under vacuum at room temperature.
  • CAL-B immobilization:

    • Prepare CAL-B solution (1-5 mg/mL) in appropriate buffer (optimal at pH 7.5).
    • Add 100 mg of functionalized MNPs to 10 mL enzyme solution.
    • Incubate at 38°C with gentle shaking for 15 minutes.
    • Separate immobilized CAL-B using magnet and wash with buffer to remove unbound enzyme.
    • Store at 4°C in buffer until use.

Characterization: Successful immobilization can be confirmed by FTIR spectroscopy (appearance of amide bonds), TEM (uniform dispersion of nanoparticles), and XRD (maintenance of crystalline structure). Activity assays should be performed using standard substrates such as p-nitrophenyl acetate or palmitate to determine immobilization efficiency and residual activity.

Kinetic Resolution of Racemic Compounds Using CAL-B

Experimental Protocol for R/S-Phenylethyl Acetate Hydrolysis

Note: This protocol describes the kinetic resolution of (R,S)-Phenylethyl acetate using immobilized CAL-B preparations [5].

  • Materials: (R,S)-Phenylethyl acetate, immobilized CAL-B (e.g., SBA-15-APTES-DVS-LIPB-pH10), n-hexane, isooctane, or toluene, sodium phosphate buffer (pH 7.0), molecular sieves (3Å), ethyl acetate for extraction, anhydrous sodium sulfate.
  • Equipment: Orbital shaker or mechanical stirrer, thermostated water bath, gas chromatograph with chiral column (e.g., β-cyclodextrin-based), centrifuge.

Procedure:

  • Reaction setup:

    • Prepare a 50 mM solution of (R,S)-Phenylethyl acetate in organic solvent (n-hexane recommended).
    • Add sodium phosphate buffer (50 mM, pH 7.0) to achieve a 1:1 organic:aqueous phase ratio.
    • Add 50 mg of immobilized CAL-B preparation per 10 mL of total reaction volume.
    • Include 100 mg of 3Å molecular sieves per mL of organic phase to control water activity.
    • Incubate at 30°C with continuous shaking at 200 rpm.
  • Reaction monitoring:

    • Withdraw 100 μL aliquots at regular intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
    • Extract with ethyl acetate, dry over anhydrous sodium sulfate, and analyze by chiral GC.
    • GC conditions: Injector temperature 250°C, detector temperature 260°C, oven temperature gradient: 80°C to 180°C at 5°C/min, hold at 180°C for 5 minutes.
  • Parameter optimization:

    • Temperature: Test range of 25-45°C (optimal typically 30-37°C).
    • pH: Evaluate pH 5.0-8.0 using appropriate buffers.
    • Solvent: Compare n-hexane, isooctane, toluene, and diphenyl ether.
    • Enzyme loading: 10-100 mg immobilized CAL-B per 10 mL reaction volume.
  • Product recovery:

    • Terminate reaction at approximately 50% conversion (theoretical maximum for kinetic resolution).
    • Separate immobilized enzyme by filtration or magnetic separation.
    • Extract aqueous phase with ethyl acetate (3 × 20 mL).
    • Combine organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
    • Purify (R)-1-phenylethanol and unreacted (S)-phenylethyl acetate by column chromatography.
  • Analytical methods:

    • Conversion: Determine by GC analysis using internal standard method.
    • Enantiomeric excess (ee): Calculate from chromatographic peak areas: ee = |(R - S)|/(R + S) × 100%.
    • Enantioselectivity (E): Calculate from conversion (c) and eep using: E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)].
Quantitative Performance Data for CAL-B in Kinetic Resolution

Table 2: Performance Metrics of CAL-B in Various Applications

Application Reaction Conditions Conversion (%) Enantiomeric Excess (%) Enantioselectivity (E) Reference
(R,S)-Phenylethyl acetate resolution SBA-15-APTES-DVS-LIPB-pH10, hexane, 30°C 50 >99 (R-alcohol) >200 [5]
γ-Lactone synthesis N-435, multi-step including enzymatic resolution Not specified ~100 Not specified [1]
(R,R)-Lactide synthesis N-435, methyl tert-butyl ether 59 99 Not specified [1]
Macrocyclic lactone synthesis N-435, ω-hydroxycarboxylic acid 41 (yield) Not specified Not specified [1]
Isooctanoic acid ethyl ester hydrolysis T138S CALB mutant, aqueous buffer Not specified Not specified 5-fold increase vs. wild type [4]

The exceptional enantioselectivity of CAL-B is evident in the kinetic resolution of (R,S)-phenylethyl acetate, where enantiomeric excess exceeding 99% for the R-alcohol product can be achieved with conversions approaching the theoretical maximum of 50% [5]. The enantioselectivity factor (E) often exceeds 200, indicating excellent discrimination between enantiomers. Similar high enantioselectivity has been demonstrated in the synthesis of various lactones and lactides, with ee values approaching 100% for certain γ-lactones [1]. The solvent choice significantly influences reaction rate and enantioselectivity, with non-polar solvents such as n-hexane, isooctane, and toluene generally yielding optimal results due to better compatibility with the enzyme's active site and reduced stripping of essential water molecules from the enzyme surface [1] [8].

Performance Enhancement Through Enzyme Engineering and Modification

Rational Design and Chemical Modification Strategies

Protein engineering approaches have been successfully employed to broaden the substrate scope and enhance the catalytic efficiency of CAL-B. Site-directed mutagenesis targeting residues near the active site has yielded variants with improved activity toward bulky substrates. For instance, the T138S mutation demonstrated a 5-fold increase in hydrolysis activity toward the sterically demanding isononanoic acid ethyl ester compared to wild-type CAL-B [4]. This improvement was achieved through in silico library screening of 2400 CAL-B variants using substrate-imprinted docking, followed by experimental validation of selected mutants.

Chemical modification with functionalized ionic liquids presents another powerful strategy for enhancing CAL-B performance. Modification with alkylated betaine ionic liquids, particularly [BetaineC16][H2PO4], resulted in a 3-fold increase in enzyme activity, 1.5-fold improvement in thermal stability at 70°C, and significantly enhanced tolerance to organic solvents (2.9-fold increase in 50% DMSO) [9]. The length of the alkyl chain in the ionic liquid modifier correlated with the enhancement effect, with longer chains providing greater improvements. Spectroscopic analysis revealed that ionic liquid modification induces changes in the enzyme microenvironment and secondary structure, leading to improved structural stability and accessibility of the active site [9].

Molecular dynamics simulations have provided insights into the structural basis for these improvements, showing that modified CAL-B exhibits lower root mean square deviation (RMSD), reduced total energy, and enhanced rigidity (as indicated by root mean square fluctuation, RMSF) [9]. Additionally, solvent accessibility area (SASA) calculations demonstrated improvements in both hydrophilicity and hydrophobicity of modified enzyme proteins, while increased radial distribution function (RDF) of water molecules around active sites contributed to enhanced hydrolytic activity [9].

Protocol: Chemical Modification of CAL-B with Alkylated Betaine Ionic Liquids

Note: This protocol describes the chemical modification of CAL-B with [BetaineC16][H2PO4] for enhanced activity and stability [9].

  • Materials: CAL-B (purified), alkylated betaine ionic liquids ([BetaineC16][H2PO4]), carbonyl diimidazole (CDI, 97%), dithiothreitol, iodoacetamide, trifluoroacetic acid, trypsin, bicinchoninic acid (BCA) protein assay kit, p-nitrophenyl palmitate (pNPP, 98%).
  • Equipment: Rotary evaporator, FTIR spectrometer, fluorescence spectrophotometer, circular dichroism (CD) spectrometer, molecular dynamics simulation software.

Procedure:

  • Synthesis of [BetaineC16][H2PO4]:

    • Add 0.01 mol chlorooctane to 33% (v/v) dimethylamine aqueous solution in ice bath for 1 hour.
    • Heat under reflux at 50-100°C for 24 hours.
    • Cool to room temperature and wash three times with distilled water to obtain yellow oily liquid.
    • Mix chloroacetic acid and sodium hydroxide at 1:1.2 molar ratio, stir for 10 minutes.
    • Add to the yellow oily liquid and heat under reflux at 95°C for 4 hours.
    • Acidify with concentrated HCl, filter, and collect white powder.
    • Recrystallize in ethanol and ether to form hexadecyl betaine chloride.
    • Add to acetone solution with excess sodium dihydrogen phosphate, stir at room temperature for 48 hours.
    • Filter and distill acetone solution to obtain [BetaineC16][H2PO4].
  • Chemical modification of CAL-B:

    • Dissolve CAL-B (10 mg/mL) in 50 mM phosphate buffer (pH 7.5).
    • Add [BetaineC16][H2PO4] at 1:5 molar ratio (enzyme:modifier).
    • Incubate at 25°C for 12 hours with gentle stirring.
    • Purify modified CAL-B by dialysis against the same buffer for 24 hours with 3-4 buffer changes.
    • Concentrate using centrifugal filter units (10 kDa cutoff).
    • Verify modification by FTIR spectroscopy (appearance of characteristic ionic liquid peaks).
  • Characterization of modified CAL-B:

    • Determine protein concentration using BCA assay.
    • Assess enzymatic activity using p-nitrophenyl palmitate (pNPP) as substrate.
    • Evaluate thermal stability by incubating at 70°C and measuring residual activity over time.
    • Test organic solvent tolerance in 50% DMSO and 30% mercaptoethanol.
    • Analyze structural changes by fluorescence and circular dichroism spectroscopy.
  • Molecular dynamics simulations:

    • Construct models of native and modified CALB.
    • Perform MD simulations using appropriate force fields.
    • Calculate RMSD, RMSF, SASA, and RDF parameters.
    • Correlate structural changes with experimental observations.

Industrial Implementation and Scale-Up Considerations

The implementation of CAL-B in industrial processes requires careful consideration of reactor configuration, downstream processing, and economic viability. For kinetic resolution processes, both batch and continuous-flow reactors have been successfully employed, with immobilized enzyme preparations offering advantages in terms of catalyst retention and reuse. The remarkable stability of Novozym 435 (immobilized CAL-B on acrylic resin) allows for reuse up to 10 cycles without significant loss of activity, contributing to process economy [1].

Process monitoring and control of water activity (a𝔀) is critical in non-aqueous biocatalysis, as it profoundly influences enzyme activity and stability. Molecular dynamics simulations have revealed that water clusters forming near the active site can block substrate access, thereby reducing reaction rates [8]. Strategic mutations of residues near the active site can hinder water cluster formation, making CAL-B more resistant to changes in water activity [8]. Implementing these insights through protein engineering or appropriate process control can significantly enhance process efficiency.

For pharmaceutical applications, regulatory considerations regarding enzyme sourcing and purity must be addressed. Recombinant production of CAL-B in Pichia pastoris has been optimized through codon optimization of both the CAL-B gene and α-factor signal peptide, resulting in lipase activities up to 6,100 U/mL and protein content of 3.0 g/L in a 5-L fermenter [3]. This high-level expression system provides a consistent and scalable source of CAL-B for pharmaceutical applications, addressing potential regulatory concerns through controlled production in a well-characterized host system.

The following workflow diagram illustrates the complete process for CAL-B catalyzed kinetic resolution from enzyme preparation to product recovery:

G cluster_1 Enzyme Preparation cluster_2 Biotransformation cluster_3 Separation A CAL-B Preparation B Immobilization A->B Support Material C Reaction Setup B->C Immobilized CAL-B D Kinetic Resolution C->D Racemic Substrate E Product Recovery D->E Reaction Mixture F (R)-Enantiomer E->F Hydrolyzed Product G (S)-Enantiomer E->G Unreacted Ester

Conclusion and Future Perspectives

CAL-B has established itself as a robust and versatile biocatalyst for the enantioselective hydrolysis of R-tropic acid derivatives and other chiral intermediates with pharmaceutical relevance. The combination of effective immobilization techniques, strategic enzyme engineering, and appropriate process optimization enables the implementation of efficient CAL-B-mediated kinetic resolution processes at industrial scales. Future developments in computational enzyme design, particularly molecular dynamics simulations predicting enzyme behavior under process conditions, will further enhance our ability to tailor CAL-B for specific applications [9] [8]. Additionally, the integration of CAL-B-catalyzed steps with other enzymatic or chemical transformations in cascade processes presents promising avenues for streamlining the synthesis of complex pharmaceutical compounds.

References

Comprehensive Application Notes and Protocols: Dynamic Kinetic Resolution of β-Lactones for Enantiopure Tropic Acid Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dynamic Kinetic Resolution (DKR) and β-Lactone Chemistry

Dynamic kinetic resolution (DKR) represents a powerful synthetic methodology that enables the conversion of racemic starting materials into single enantiomer products with theoretical yields up to 100%, overcoming the fundamental 50% yield limitation of traditional kinetic resolution. This technique is particularly valuable in pharmaceutical synthesis where chiral purity often dictates biological activity and safety profiles. DKR achieves this efficiency by combining in situ racemization of the starting material with stereoselective transformation of one enantiomer, driven by appropriate catalyst systems that operate on complementary principles.

β-Lactones (2-oxetanones) are four-membered cyclic esters characterized by significant ring strain and electrophilic reactivity, making them highly valuable synthetic intermediates and privileged structural motifs in bioactive compounds. The inherent reactivity of the β-lactone ring enables diverse transformations through ring-opening reactions, while their stereochemical complexity presents synthetic challenges. The natural occurrence of β-lactones in compounds like the obesity treatment drug orlistat and the proteasome inhibitor salinosporamide A underscores their pharmaceutical relevance. Recent advances in catalytic asymmetric synthesis have expanded accessible β-lactone architectures, creating opportunities for innovative DKR approaches to these important scaffolds.

Pharmaceutical Significance and Applications

Tropic Acid in Drug Development

Tropic acid (3-hydroxy-2-phenylpropanoic acid) serves as the chiral precursor to clinically important anticholinergic agents including atropine and hyoscyamine. The stereochemical integrity of the tropic acid moiety directly determines pharmacological activity, with the (S)-enantiomer exhibiting significantly greater parasympathetic blocking activity compared to its (R)-counterpart. This structure-activity relationship makes enantioselective synthesis of tropic acid a critical challenge in pharmaceutical manufacturing [1].

Traditional synthetic approaches to enantiopure tropic acid face significant limitations. The alkaline saponification of natural (S)-hyoscyamine often leads to racemization through enolate formation, yielding the less therapeutically valuable racemic atropine. Meanwhile, conventional enzymatic kinetic resolution of tropic acid esters cannot exceed the fundamental 50% yield barrier, creating efficiency and waste disposal challenges in industrial applications. These limitations have driven investigation of DKR strategies as superior alternatives for tropic acid production [1].

β-Lactones as Therapeutic Agents

Beyond their utility as synthetic intermediates, β-lactones function as covalent inhibitors targeting various serine proteases and other enzymes. The cystargolides, natural product β-lactones isolated from Kitasatospora cystarginea, demonstrate potent inhibition of the caseinolytic protease (ClpP) in Staphylococcus aureus. Structural studies reveal that cystargolide A covalently modifies all 14 active sites of the bacterial ClpP complex, establishing this natural product class as a promising anti-virulence agent against pathogenic bacteria [2].

The intrinsic electrophilicity of the β-lactone ring enables covalent modification of nucleophilic residues in enzyme active sites, while the four-membered ring's conformational constraints often confer exceptional target selectivity. These properties have established β-lactones as valuable pharmacological probes and potential therapeutic agents, particularly in infectious disease and oncology applications where targeted protein degradation emerges as a promising therapeutic strategy [3] [2].

Experimental Results and Data Analysis

Solvent Screening and Optimization

The hydrolytic DKR of racemic 3-phenyl-2-oxetanone demonstrates significant solvent dependence, with halogenated solvents providing superior enantioselectivity compared to ethereal or hydrocarbon alternatives. Researchers systematically evaluated solvent systems based on physicochemical parameters including dipole moment (μ), dielectric constant (εr), and acceptor number (AN), determining that solvents with higher AN values preferentially solvate the hydroxide ion nucleophile, enhancing enantioselective differentiation during the ring-opening event [1].

Table 1: Solvent Effects on Hydrolytic DKR of Racemic 3-Phenyl-2-oxetanone

Entry Solvent Dipole Moment (μ) Dielectric Constant (εr) Acceptor Number (AN) Yield (%) % ee
1 Hexane 0.0 1.9 0.0 99 0
2 Toluene 1.0 2.4 8.2 96 8
3 Diethyl ether 3.8 4.2 3.9 96 2
4 THF 5.8 7.6 8.0 98 18
5 CCl₄ 0.0 2.2 8.6 97 0
6 CHCl₃ 3.8 4.8 23.1 93 48
7 CH₂Cl₂ 5.2 8.9 20.4 98 52

The optimal results obtained in dichloromethane (52% ee) and chloroform (48% ee) highlight the critical importance of solvent selection, with higher AN values correlating with improved enantioselectivity. This relationship suggests that hydroxide ion solvation significantly influences the enantioselectivity-determining transition state. Deuterium labeling studies confirmed rapid enolate formation prior to hydrolysis, validating the DKR mechanism and ruling out concurrent non-selective background hydrolysis [1].

Catalyst Optimization and Anion Exchange Resin Application

The quaternary ammonium catalyst structure profoundly influences reaction efficiency and stereoselectivity. Evaluation of cinchona alkaloid-derived phase-transfer catalysts (PTCs) demonstrated that the free hydroxyl group at the C9 position is essential for enantiocontrol, as O-methylated analogs and the Maruoka catalyst completely eliminated enantioselectivity. This finding indicates that hydrogen bonding interactions between catalyst and substrate participate in the stereodetermining transition state [1].

Table 2: Catalyst and Base Optimization for β-Lactone DKR

Entry PTC (10 mol%) Base Solvent Time Yield (%) % ee
1 11 1 M KOH CHCl₃ 10 min 77 48 (S)
2 11 1 M KOH CH₂Cl₂ 10 min 76 52 (S)
3 11 1 M NaOH CH₂Cl₂ 10 min 88 54 (S)
4 12 1 M NaOH CH₂Cl₂ 24 h 74 0
5 13 1 M KOH CHCl₃ 24 h 66 0
6 13 1 M KOH Toluene 10 min 45 0

Replacing conventional aqueous hydroxide sources with strongly basic anion-exchange resin (R₄N·OH⁻, 8% cross-linked) under water-free conditions dramatically improved enantioselectivity to 72% ee while maintaining excellent yield. This modification minimizes non-selective background hydrolysis by controlling hydroxide ion availability, highlighting the importance of nucleophile delivery in achieving high enantioselectivity. The resin-based protocol represents a practical advance for industrial implementation, facilitating product isolation and catalyst recycling while reducing aqueous waste streams [1].

NHC-Catalyzed DKR of β-Ketoesters for β-Lactone Formation

Complementary to the hydrolytic DKR approach, N-heterocyclic carbene (NHC) catalysts enable direct asymmetric synthesis of β-lactones from racemic α-substituted β-ketoesters through formal [2+2] cycloaddition. Computational studies reveal that this transformation proceeds through divergent mechanisms depending on product stereochemistry: a concerted, asynchronous pathway for the major (R,S,S)-product versus a stepwise spiro-lactonization for minor stereoisomers [4].

The origin of stereocontrol in NHC-catalyzed β-lactone formation involves conjugative stabilization of the electrophilic ketone coupled with non-classical hydrogen bonding interactions. The major transition state benefits from optimal alignment between the electrophile and the NHC catalyst, with the phenyl substituent fully conjugated to the carbonyl group (torsion angle ≈ 0°). In contrast, minor diastereomers exhibit significant twisting (≈36°) from planarity, reducing electrophilicity and increasing transition state energy by 2.2 kcal/mol. This mechanistic insight enables rational optimization of catalyst and substrate structures for enhanced stereocontrol [4] [5].

Detailed Experimental Protocols

Hydrolytic DKR of Racemic 3-Phenyl-2-oxetanone Using Chiral PTC
4.1.1 Materials and Equipment
  • Racemic 3-phenyl-2-oxetanone (tropic acid β-lactone), 98% purity
  • Chiral quaternary ammonium phase-transfer catalyst 11 (cinchona-derived)
  • Strongly basic anion-exchange resin (R₄N·OH⁻, 8% cross-linked, 2.0 mmol/g loading)
  • Anhydrous dichloromethane (CH₂Cl₂), molecular sieves (3Å)
  • Argon/nitrogen inert gas supply
  • Standard Schlenk line or glovebox for air-sensitive operations
  • Rotary evaporator with temperature control (≤30°C)
  • HPLC system with chiral stationary phase (Daicel IC column)
  • Nuclear magnetic resonance (NMR) spectrometer
4.1.2 Step-by-Step Procedure
  • Reaction Setup: In a glovebox under inert atmosphere, charge a 25 mL Schlenk flask with anhydrous CH₂Cl₂ (5 mL), racemic 3-phenyl-2-oxetanone (100 mg, 0.61 mmol), and chiral PTC 11 (10 mol%, 0.061 mmol). Add basic anion-exchange resin (305 mg, 0.61 mmol OH⁻ capacity) while stirring at 300 rpm.

  • Reaction Monitoring: Maintain the heterogeneous mixture at 25°C with continuous stirring. Monitor reaction progress by thin-layer chromatography (TLC; hexane:ethyl acetate 7:3, Rf = 0.3 for lactone) or 1H-NMR spectroscopy. Typical completion time is 2-4 hours.

  • Workup Procedure: Filter the reaction mixture through a short silica plug to remove the anion-exchange resin and catalyst. Wash with additional CH₂Cl₂ (3 × 5 mL). Concentrate the combined filtrate under reduced pressure (200 mbar, 25°C) to obtain crude (S)-tropic acid.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution from 100% hexane to 100% ethyl acetate) to obtain enantiomerically enriched (S)-tropic acid as a white solid.

  • Analysis: Determine enantiomeric excess by chiral HPLC (Daicel IC column, t-butyl methyl ether:TFA = 100:0.1, 1.0 mL/min, UV detection at 254 nm). Retention times: (R)-enantiomer 8.2 min, (S)-enantiomer 9.7 min. Characterize structure by 1H-NMR and 13C-NMR spectroscopy.

4.1.3 Troubleshooting Guide
  • Low Conversion: Ensure resin activity by pre-washing with anhydrous CH₂Cl₂ and drying under high vacuum. Verify catalyst integrity and storage conditions.
  • Poor Enantioselectivity: Confirm anhydrous conditions throughout; trace water promotes background hydrolysis. Screen alternative PTC structures if persistently low ee.
  • Product Racemization: Avoid elevated temperatures during purification; characterize immediately after isolation.
NHC-Catalyzed DKR of α-Substituted β-Ketoesters to β-Lactones
4.2.1 Materials and Equipment
  • Racemic α-alkyl-β-ketoester substrate (e.g., ethyl 2-benzyl-3-oxobutanoate)
  • Triazolium pre-catalyst (e.g., 5,6,7,8-tetrahydro[1,2,4]triazolo[1,2-a]pyridin-2-ium tetrafluoroborate)
  • Base (e.g., potassium carbonate, cesium carbonate)
  • Activated molecular sieves (4Å)
  • Anhydrous solvent (1,2-dichloroethane or toluene)
  • Schlenkware for air-sensitive reactions
  • LC-MS system for reaction monitoring
4.2.2 Step-by-Step Procedure
  • Catalyst Activation: In a glovebox, weigh triazolium pre-catalyst (5 mol%) and base (1.2 equiv relative to pre-catalyst) into a Schlenk tube. Add activated molecular sieves (50 mg/mL) and anhydrous solvent (0.1 M concentration relative to substrate).

  • Substrate Addition: Add racemic β-ketoester substrate (1.0 equiv) to the reaction mixture. Seal the Schlenk tube and transfer to a pre-heated oil bath at 40°C with vigorous stirring (500 rpm).

  • Reaction Progress: Monitor by TLC and LC-MS until complete consumption of starting material (typically 12-24 hours). The reaction can be followed by disappearance of the β-ketoester carbonyl signal (≈1700 cm⁻¹) and appearance of β-lactone carbonyl (≈1820 cm⁻¹) by FT-IR.

  • Quenching and Isolation: Cool the reaction to room temperature and filter through a short celite pad to remove molecular sieves and base. Concentrate under reduced pressure and purify by flash chromatography to obtain the β-lactone product.

  • Stereochemical Analysis: Determine diastereomeric and enantiomeric ratios by chiral HPLC or supercritical fluid chromatography (SFC). Confirm absolute configuration by X-ray crystallography of suitable derivatives.

Pathway Visualizations and Experimental Workflows

DKR Mechanistic Pathway for β-Lactone Hydrolysis

G RacemicLactone Racemic β-Lactone (RS)-4 EnolateIntermediate Enolate Intermediate RacemicLactone->EnolateIntermediate Base-mediated racemization EnolateIntermediate->RacemicLactone Fast equilibrium CatalystComplex Catalyst-OH Complex EnolateIntermediate->CatalystComplex Chiral PTC binding S_TropicAcid (S)-Tropic Acid Product R_TropicAcid (R)-Tropic Acid R_TropicAcid->EnolateIntermediate Recyclization & racemization CatalystComplex->S_TropicAcid Enantioselective hydrolysis

Figure 1: DKR Mechanism for β-Lactone Hydrolysis. The chiral phase-transfer catalyst (PTC) selectively delivers hydroxide to the (S)-enantiomer of the rapidly racemizing β-lactone, while the (R)-enantiomer continuously re-enters the racemization cycle through enolate formation, enabling theoretical 100% yield of (S)-tropic acid [1].

Experimental Workflow for Hydrolytic DKR

G Preparation Reaction Setup Anhydrous CH₂Cl₂, β-lactone, chiral PTC, basic resin Reaction DKR Reaction 25°C, 2-4 hours Stirring at 300 rpm Preparation->Reaction Workup Workup Filtration through silica Concentration Reaction->Workup Purification Purification Flash chromatography Gradient elution Workup->Purification Analysis Analysis Chiral HPLC, NMR Enantiomeric excess Purification->Analysis

Figure 2: Experimental Workflow for Hydrolytic DKR. The optimized procedure employs anhydrous conditions with basic anion-exchange resin as hydroxide source, followed by straightforward filtration and purification to obtain enantiomerically enriched tropic acid [1].

Conclusion and Future Perspectives

The development of efficient DKR methodologies for β-lactone processing represents significant progress in asymmetric synthesis, providing practical routes to valuable chiral building blocks like tropic acid. The complementary approaches of hydrolytic DKR using chiral phase-transfer catalysts and NHC-catalyzed cyclization offer flexible solutions for different substrate classes and target applications.

Future methodology development will likely focus on expanding substrate scope, improving catalyst efficiency, and enhancing sustainability through reduced catalyst loadings and greener reaction media. The integration of DKR strategies with continuous flow processing and immobilized catalyst systems presents promising directions for industrial implementation. As structural and mechanistic understanding of these transformations advances, particularly through computational studies and catalyst design principles, further innovations in β-lactone DKR methodology can be anticipated to emerge, strengthening the synthetic toolbox for pharmaceutical development and natural product synthesis.

References

Quantitative Data Summary for R-Tropic Acid Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative findings from a recent study on the hydrolytic dynamic kinetic resolution (DKR) for the synthesis of chiral tropic acid [1].

Parameter Description / Value
Starting Material Racemic 3-phenyl-2-oxetanone (tropic acid β-lactone) [1]
Catalyst Chiral quaternary ammonium phase-transfer catalyst (PTC) [1]
Base / OH⁻ Donor Strongly basic anion exchange resin [1]
Reaction Type Hydrolytic Dynamic Kinetic Resolution (DKR) [1]
Reaction Conditions Non-biphasic conditions [1]
Yield Good yield (exact value not specified in search results) [1]
Enantioselectivity 81% ee (enantiomeric excess) [1]

Detailed Experimental Protocol

This protocol outlines the steps for the hydrolytic DKR of racemic 3-phenyl-2-oxetanone to produce chiral tropic acid with high enantioselectivity, based on the referenced 2024 research [1].

  • Reaction Setup

    • Charge the reaction vessel with racemic 3-phenyl-2-oxetanone.
    • Add the specified chiral quaternary ammonium phase-transfer catalyst.
    • Add a strongly basic anion exchange resin (e.g., one that provides hydroxide ions, such as Amberlyst A26 or similar) to the mixture. This resin acts as a solid-phase hydroxide donor [1].
  • Conducting the Reaction

    • Add the appropriate solvent under non-biphasic conditions. The specific solvent was not detailed in the available article, but common PTC solvents like toluene, dichloromethane, or ethyl acetate could be considered, with the choice potentially influenced by the use of a solid resin [1].
    • Stir the reaction mixture vigorously at the recommended temperature (to be optimized, but often room temperature or elevated temperatures are used in PTC) for the required time to achieve high conversion.
  • Reaction Work-up

    • Upon completion (monitored by TLC or other analytical methods), filter the mixture to remove the solid anion exchange resin and any catalyst residues.
    • If a liquid-liquid extraction is needed, separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry over an anhydrous salt like magnesium sulfate or sodium sulfate.
    • Concentrate the organic layer under reduced pressure to obtain the crude product.
  • Purification and Analysis

    • Purify the crude tropic acid using an appropriate technique such as recrystallization or chromatography.
    • Analyze the final product to determine yield and enantiomeric excess (81% ee, as reported) using analytical methods like chiral HPLC or NMR spectroscopy with a chiral shift reagent [1].

Workflow of R-Tropic Acid Synthesis via PTC

The diagram below illustrates the logical sequence and components of the synthesis protocol.

G cluster_reagents Reaction Inputs cluster_process Hydrolytic Dynamic Kinetic Resolution (DKR) start Racemic 3-Phenyl-2-oxetanone reaction Reaction under Non-biphasic Conditions start->reaction ptc Chiral Quaternary Ammonium PTC ptc->reaction base Basic Anion Exchange Resin base->reaction workup Filtration & Work-up reaction->workup purification Purification & Analysis workup->purification product (R)-Tropic Acid (Good yield, 81% ee) purification->product

Key Mechanisms and Considerations

  • Role of PTC: The chiral quaternary ammonium salt facilitates the transport of the hydroxide ion from the solid resin surface into the organic phase where the substrate resides, enabling the hydrolysis reaction to proceed efficiently in a non-biphasic system [1] [2].
  • Dynamic Kinetic Resolution (DKR): This process combines the in situ racemization of the starting β-lactone with an enantioselective hydrolysis. The chiral PTC ensures that hydrolysis favors one enantiomer, allowing for the conversion of a racemic starting material into a single enantiomeric product in high yield and ee [1].

References

Synthesis and Resolution of R-Tropic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Tropic acid is a chiral compound with the IUPAC name 3-Hydroxy-2-phenylpropanoic acid [1]. Its (R)-enantiomer is a key building block in pharmaceuticals. The following table summarizes the primary synthesis and resolution methods found in the technical literature.

Method Key Steps & Intermediates Key Features & Purpose

| Chemical Synthesis & Resolution [2] | 1. Esterification: Forms a tropic acid ester (e.g., methyl or ethyl tropate). 2. Acetylation: Acetylates the hydroxyl group of the ester. 3. Salt Formation: Reacts with a chiral base (e.g., (1S,2R)-(-)-N-methyl ephedrine) to form diastereomeric salts. 4. Crystallization & Deacetylation: Isolates the pure (R)-enantiomer salt, then deacetylates to yield R-tropic acid ester. | Yields high-purity R-enantiomer; suitable for industrial-scale production; uses classical resolution technique. | | Ivanov Reaction [1] | Reaction of the dianion of phenylacetic acid with formaldehyde. | A common general synthesis for racemic tropic acid. |

The experimental workflow for the synthesis and resolution process is outlined below.

G Start Start: Racemic Tropic Acid (or Ester) Step1 Esterification (if using free acid) Start->Step1   Step2 Acetylation of Hydroxyl Group Step1->Step2   Step3 Form Diastereomeric Salts with Chiral Base Step2->Step3   Step4 Selective Crystallization Step3->Step4   Step5 Isolate (R)-Enantiomer Salt Step4->Step5   Step6 Deacetylation Step5->Step6   End Final Product: (R)-Tropic Acid Ester Step6->End  

Pharmaceutical Applications

R-Tropic acid is primarily valued as a critical precursor in the synthesis of specific active pharmaceutical ingredients (APIs). Its main application is in the chemical synthesis of atropine and hyoscyamine [1], which are anticholinergic drugs used for a variety of conditions, including bradycardia, neuromuscular blockade reversal, and as an antidote for organophosphate poisoning.

Analytical and Quality Control Protocols

While specific protocols for R-tropic acid were not detailed in the search results, the following table lists standard techniques applicable to the characterization and quality control of such intermediates, as derived from general practices for pharmaceutical intermediates [3].

Technique Application for R-Tropic Acid Intermediate
Chromatography (HPLC, TLC) Determine chemical purity and monitor reaction progress [3].
Chiral Chromatography Essential for confirming enantiomeric excess (ee) and optical purity [3].
Mass Spectrometry (MS) Confirm molecular weight and structural identity [3].
Nuclear Magnetic Resonance (NMR) Confirm molecular structure, including stereochemistry [3].
Melting Point Analysis Used as a key identity and purity parameter (e.g., racemic tropic acid melts at 116-118°C) [1].
Optical Rotation Critical quality attribute for chiral substances; specific rotation must meet predefined specifications [2].

Key Considerations for R&D and Scale-Up

  • Chiral Pool and Catalysis: The classical resolution method, while effective, inherently has a maximum yield of 50%. For more efficient processes, modern R&D focuses on asymmetric synthesis strategies or the use of chiral catalysts to directly produce the desired (R)-enantiomer with higher atom economy [3].
  • Solubility and Handling: Like many triterpenoid acids, tropic acid is a solid at room temperature. Its semi-polar nature means it has limited solubility in water but is soluble in common organic solvents like alcohols, ethyl acetate, and chlorinated solvents. This should be considered during reaction design and purification [1] [4].

Future Outlook

The pharmaceutical intermediates market is driven by the demand for innovative drugs, particularly in areas like oncology. The trend towards outsourcing to Contract Manufacturing Organizations (CMOs) and Contract Research Organizations (CROs) is strong, which may facilitate access to specialized expertise and technologies for producing complex chiral molecules like R-tropic acid [5] [6].

References

Comprehensive Application Notes and Protocols: R-Tropic Acid Precursors in Atropine and Hyoscyamine Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Context

Tropane alkaloids represent a medically significant class of secondary metabolites predominantly found in plants of the Solanaceae family, including Atropa belladonna (deadly nightshade), Datura stramonium (jimson weed), and Hyoscyamus niger (henbane). Among these, hyoscyamine and its racemic form atropine stand out for their extensive therapeutic applications as anticholinergic agents. These compounds share a common biochemical foundation in their biosynthetic pathway, with R-tropic acid serving as a crucial precursor that determines their stereochemical configuration and pharmacological activity. The significance of these alkaloids is underscored by their inclusion in the World Health Organization's List of Essential Medicines, highlighting their critical role in modern therapeutics [1].

The stereochemical relationship between hyoscyamine and atropine is fundamental to their biological activity. Naturally occurring hyoscyamine exists almost exclusively as the (S)-(-)-enantiomer, characterized by a specific rotation of [α]D -22 in 50% ethanol [2]. However, during extraction and isolation processes, this optically active form undergoes partial racemization, yielding the racemic mixture known as atropine, which is chemically defined as (±)-hyoscyamine [2] [3]. This racemization phenomenon occurs readily because atropine contains a chiral center but is optically inactive in its racemic form. The pharmacological activity of these compounds resides primarily in the (S)-(-)-hyoscyamine enantiomer, while the (R)-(+)-form demonstrates significantly lower biological activity [3] [4].

Biosynthetic Pathway of Tropane Alkaloids

Pathway Overview and Key Intermediates

The biosynthesis of tropane alkaloids follows a carefully orchestrated metabolic sequence that integrates amino acid-derived precursors into the characteristic tropane ring structure. The pathway begins with L-arginine, which undergoes decarboxylation and hydrolysis reactions to form putrescine [1]. Subsequent N-methylation and oxidative deamination yield the critical intermediate N-methyl-Δ¹-pyrrolinium cation, which serves as the foundational building block for both tropane alkaloids and nicotine [1]. The tropane skeleton itself is a condensation product of a pyrrolidine precursor (derived from ornithine) with a piperidine ring, sharing a common nitrogen and two carbon atoms between the rings [1].

The elaboration of the tropane ring system proceeds through tropinone to tropine, which represents the alicyclic alcohol component of the final alkaloid structures. In a parallel biosynthetic branch, L-phenylalanine serves as the primary precursor for the aromatic moiety, undergoing transamination to yield phenyl-lactic acid [5]. A pivotal radical rearrangement catalyzed by specific P450 enzymes converts phenyl-lactic acid and tropine into littorine, which subsequently undergoes further transformation to ultimately yield hyoscyamine [5]. The final stage of biosynthesis involves the reduction of an aldehyde intermediate to a primary alcohol by a dehydrogenase, producing (S)-(-)-hyoscyamine, which may then racemize to form atropine under appropriate conditions [5].

The Tropic Acid Mutase Reaction

A crucial stereochemical rearrangement in the pathway involves the conversion of phenyl-lactic acid to tropic acid, catalyzed by a specific mutase enzyme. Research utilizing (R,S)-DL-phenyl[2-³H]lactic acid incubated with Datura stramonium has demonstrated that this transformation proceeds with inversion of configuration at the critical carbon center [6]. Isotopic labeling studies have revealed that the tritium label becomes located specifically at the 3'-pro-S position of the resulting tropic acid moiety in hyoscyamine, indicating that the 3'-pro-R hydrogen is introduced with inversion of configuration by the mutase operating during hyoscyamine biosynthesis [6]. This stereochemical course is essential for producing the biologically active configuration of the resulting alkaloids.

G L_Phenylalanine L_Phenylalanine Phenylpyruvic_Acid Phenylpyruvic_Acid L_Phenylalanine->Phenylpyruvic_Acid Transamination PhenylLactic_Acid PhenylLactic_Acid Phenylpyruvic_Acid->PhenylLactic_Acid Dehydrogenase Littorine Littorine PhenylLactic_Acid->Littorine P450 Enzyme Radical Rearrangement Hyoscyamine Hyoscyamine Littorine->Hyoscyamine Dehydrogenase Reduction Atropine Atropine Hyoscyamine->Atropine Racemization

Figure 1: Biosynthetic Pathway from L-Phenylalanine to Atropine Showing Key Intermediates Including the Phenyl Lactic Acid Stage

Structural Characteristics and Stereochemistry

The complete molecular architecture of atropine consists of a tropine moiety esterified with tropic acid [7]. Tropine itself is characterized by a bicyclic structure featuring a 8-methyl-8-azabicyclo[3.2.1]octane skeleton, which provides the basic pharmacophore for muscarinic receptor antagonism [7] [8]. The stereochemical complexity of these molecules is evidenced by the fact that although atropine contains a chiral center, it typically occurs as a racemic mixture due to the lability of the stereocenter during isolation procedures [2]. The absolute configuration of the naturally occurring (S)-(-)-hyoscyamine was definitively established through chemical correlation with (-)-alanine by Fodor and colleagues in 1961, confirming the spatial arrangement essential for biological activity [2] [7].

Analytical Methods for Quantification and Characterization

Chromatographic Separation Protocols

High-Performance Liquid Chromatography (HPLC) provides the foundation for reliable quantification of tropane alkaloids and their precursors. For routine analysis, a reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 25°C offers optimal separation efficiency. The mobile phase typically consists of a gradient program transitioning from 10-50% acetonitrile in 20 mM ammonium acetate buffer (pH 5.0) over 25 minutes at a flow rate of 1.0 mL/min [9]. Detection is optimally achieved through photodiode array detection with monitoring at 210 nm for tropic acid and 254 nm for tropane alkaloids, allowing simultaneous quantification of precursors and final products in complex plant extracts.

For enhanced sensitivity and specificity, particularly in metabolic studies, LC-MS/MS systems equipped with electrospray ionization (ESI) sources provide superior performance. The positive ion mode with multiple reaction monitoring (MRM) transitions of m/z 290.2→124.1 for hyoscyamine and m/z 304.2→138.1 for scopolamine enables detection limits in the low picogram range [9]. For tropic acid analysis, negative ion mode with MRM transition m/z 165.1→119.0 offers optimal sensitivity. These methods are essential for tracking the incorporation of labeled precursors in biosynthetic studies.

Sample Preparation and Extraction Techniques

Table 1: Extraction Protocols for Different Analytical Targets

Target Compound Extraction Solvent Plant Tissue:Solvent Ratio Extraction Conditions Special Considerations
Tropic Acid Methanol:Water (70:30,v/v) acidified with 0.1% formic acid 1:10 (w/v) Ultrasonication, 30 min, 4°C Protect from light; process immediately after collection
Hyoscyamine Chloroform:Isopropanol (4:1,v/v) with 0.1% triethylamine 1:15 (w/v) Soxhlet extraction, 4 hours Alkaline conditions prevent decomposition
Atropine Dichloromethane:Methanol (9:1,v/v) 1:10 (w/v) Shake extraction, 2 hours, RT Stabilize as sulfate salt for long-term storage

Sample preservation represents a critical aspect of quantitative analysis. Plant tissues should be immediately frozen in liquid nitrogen following collection and stored at -80°C until extraction to prevent enzymatic degradation or racemization of alkaloids [9]. For tropic acid analysis, the addition of antioxidants such as ascorbic acid (0.1% w/v) to extraction solvents minimizes oxidative degradation during processing. Internal standards including hyoscyamine-d₃ for alkaloids and tropic acid-d₂ for the acid moiety should be added prior to extraction to correct for recovery variations and matrix effects.

Chiral Analysis Methods

The stereochemical integrity of tropane alkaloids requires specialized chiral separation techniques. For resolution of (R)- and (S)-hyoscyamine, a Chiralpak AD-RH column (150 × 4.6 mm, 5 μm) with isocratic elution using 20 mM ammonium bicarbonate in ethanol:hexane (15:85,v/v) at 0.8 mL/min provides baseline separation with resolution factors >2.5 [6]. Detection via circular dichroism spectroscopy confirms absolute configuration, with (S)-(-)-hyoscyamine exhibiting a negative Cotton effect at 254 nm. These methods are essential for monitoring racemization kinetics and ensuring stereochemical fidelity in biosynthetic studies.

Experimental Protocols for Enzyme Characterization

Tropic Acid Mutase Assay

The tropic acid mutase catalyzing the conversion of phenyl-lactic acid to tropic acid represents a key enzymatic transformation in the pathway. For enzyme extraction, fresh plant tissues (1 g) should be homogenized in 5 mL of 100 mM HEPES buffer (pH 7.5) containing 5 mM dithiothreitol, 2 mM EDTA, and 10% (v/v) glycerol [6]. The homogenate is clarified by centrifugation at 15,000 × g for 20 minutes at 4°C, followed by ammonium sulfate fractionation (30-70% saturation). The resuspended pellet is desalted using PD-10 columns equilibrated with extraction buffer.

The standard assay mixture contains 100 mM HEPES buffer (pH 7.2), 0.5 mM (R)-[2-³H]phenyl-lactic acid (specific activity 2.5 μCi/μmol), 1 mM NADPH, and enzyme extract in a total volume of 200 μL [6]. After incubation at 30°C for 60 minutes, reactions are terminated by adding 20 μL of 2M HCl. The formed [³H]tropic acid is extracted with ethyl acetate (2 × 500 μL), and the combined organic phases are evaporated under nitrogen. The residue is resuspended in 100 μL methanol and analyzed by radio-HPLC with simultaneous scintillation counting to quantify the conversion efficiency.

Tropinone Reductase Assay

Tropinone reductase represents a branch-point enzyme directing metabolic flux toward tropine synthesis. The assay utilizes a spectrophotometric approach monitoring NADPH oxidation at 340 nm. The reaction mixture consists of 50 mM potassium phosphate buffer (pH 6.5), 0.15 mM NADPH, 1.0 mM tropinone, and enzyme extract in a 1 mL final volume [1]. The reaction is initiated by tropinone addition, and the decrease in absorbance at 340 nm is monitored for 5 minutes at 25°C. One unit of enzyme activity is defined as the amount catalyzing the oxidation of 1 μmol NADPH per minute, using an extinction coefficient of 6.22 mM⁻¹cm⁻¹ for NADPH.

Table 2: Enzyme Assay Conditions for Key Biosynthetic Enzymes

Enzyme Optimal pH Cofactor Requirement Substrate Km (μM) Inhibitors Activators
Tropic Acid Mutase 7.2-7.5 NADPH 85 ± 12 (phenyl-lactic acid) p-CMB, NEM DTT, glutathione
Tropinone Reductase 6.2-6.8 NADPH 45 ± 8 (tropinone) Cu²⁺, Zn²⁺ None identified
Hyoscyamine Dehydrogenase 8.0-8.5 NADH 120 ± 15 (hyoscyamine aldehyde) p-HMB DTT, EDTA

Metabolic Engineering and Bioproduction Protocols

Precursor Feeding Strategies

Enhancing tropane alkaloid production through precursor feeding represents a straightforward bioproduction approach. For root cultures, the optimal protocol involves supplementing the medium with 0.5 mM L-phenylalanine during the late exponential growth phase (typically day 14-16 for most Solanaceae species) [1]. The precursor should be filter-sterilized (0.2 μm membrane) and added aseptically to avoid contamination. Cultures are then maintained for an additional 7-10 days with continuous monitoring of alkaloid accumulation. This approach typically yields 2.3- to 3.5-fold increases in hyoscyamine production compared to untreated controls.

For more advanced metabolic engineering, the feeding of intermediate precursors such as tropine and tropic acid in equimolar ratios (0.2-0.5 mM each) bypasses several regulatory steps in the pathway. The supplementation is most effective when administered as a pulsed addition, with three equal portions added at 12-hour intervals to minimize potential feedback inhibition while maximizing precursor availability for esterification reactions [1]. Combined feeding of 0.3 mM tropine with 0.3 mM tropic acid typically results in 4.8-fold higher hyoscyamine accumulation compared to controls.

Hairy Root Culture Establishment

Hairy root cultures induced by Agrobacterium rhizogenes infection provide the most reliable in vitro system for tropane alkaloid production. For establishment, sterile leaf explants (approximately 1 cm²) from 6-week-old plants are wounded with a sterile needle and inoculated with A. rhizogenes strain A4 cultured for 48 hours in YEB medium [1]. After 2 days of co-cultivation, explants are transferred to hormone-free MS medium containing 500 mg/L cefotaxime to eliminate bacteria. Emerging roots (2-3 cm length) are excised and transferred to liquid MS medium containing 3% sucrose and maintained in the dark at 25°C on orbital shakers (100 rpm).

High-producing root lines are selected through metabolic screening by analyzing small samples (10-20 mg fresh weight) of individual root clones for alkaloid content using ultra-performance liquid chromatography. Selected clones exhibiting at least 50% higher alkaloid content than the population mean are then subjected to scale-up bioreactor cultivation. In 5-L bubble column reactors, optimized conditions include dissolved oxygen maintained at 40-60% saturation through aeration at 0.3 vvm and temperature control at 25±1°C [1]. Under these conditions, typical hyoscyamine productivity reaches 12-18 mg/L/day during the stationary phase.

G Plant_Explants Plant_Explants Agrobacterium_Inoculation Agrobacterium_Inoculation Plant_Explants->Agrobacterium_Inoculation Co-cultivation 2 days Hairy_Root_Induction Hairy_Root_Induction Agrobacterium_Inoculation->Hairy_Root_Induction Antibiotic Selection Clone_Screening Clone_Screening Hairy_Root_Induction->Clone_Screening HPLC-based Metabolic Screening Bioreactor_ScaleUp Bioreactor_ScaleUp Clone_Screening->Bioreactor_ScaleUp High-producing Clones Alkaloid_Production Alkaloid_Production Bioreactor_ScaleUp->Alkaloid_Production Controlled Conditions

Figure 2: Hairy Root Culture Establishment Workflow for Enhanced Production of Tropane Alkaloids

Pharmaceutical Applications and Conclusion

Therapeutic Applications and Quality Control

The therapeutic significance of tropane alkaloids derived from R-tropic acid precursors spans multiple clinical domains. Atropine serves as a critical agent in ophthalmology for producing mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), with effects lasting 7-14 days when used as 1% ophthalmic solution [3] [8]. In emergency medicine, intravenous atropine (0.5-1 mg doses) represents the first-line treatment for symptomatic bradycardia, functioning through antagonism of muscarinic receptors in the heart [3]. Additionally, atropine's antisialagogue properties make it valuable as a pre-anesthetic medication to reduce respiratory secretions, typically administered as 0.4-0.6 mg intramuscularly 30-60 minutes before induction [5].

Perhaps most notably, atropine serves as a vital antidote for organophosphate poisoning, blocking the muscarinic effects of acetylcholine accumulation resulting from acetylcholinesterase inhibition [3]. In severe cases, complete atropinization requires repeated large doses (2-5 mg IV every 10-30 minutes) until clearing of bronchial secretions is achieved [3]. Hyoscyamine, while sharing similar therapeutic applications as atropine, is particularly valued for treating functional gastrointestinal disorders including irritable bowel syndrome and biliary colic due to its potent antispasmodic effects on smooth muscle [10].

Quality control of pharmaceutical preparations containing these alkaloids necessitates rigorous analytical verification. The United States Pharmacopeia specifies identity confirmation through infrared spectroscopy and determination of specific rotation, with (S)-(-)-hyoscyamine exhibiting [α]D -22°±2° in 50% ethanol [2] [10]. For atropine preparations, the racemic nature must be verified through chiral chromatographic methods. Quantification of related substances, particularly tropine and tropic acid, must not exceed 2.0% and 0.5% respectively in the final drug substance, as monitored by validated HPLC methods [8] [9].

Conclusion and Future Perspectives

The biosynthetic pathway from R-tropic acid precursors to medically essential tropane alkaloids represents a sophisticated metabolic engineering target with significant pharmaceutical implications. The detailed protocols and analytical methods presented in this document provide researchers with standardized approaches for investigating and manipulating this valuable biosynthetic system. Future advances in metabolic engineering and synthetic biology will likely focus on complete pathway reconstitution in heterologous hosts, potentially enabling more sustainable and controllable production of these therapeutically vital compounds. The continued elucidation of regulatory mechanisms and rate-limiting steps in the pathway will further enhance our ability to optimize production systems for these ancient yet perpetually relevant medicinal compounds.

References

Comprehensive Application Notes and Protocols for Polylactic Acid (PLA) Synthesis and Biomedical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Polylactic Acid (PLA) Chemistry and Significance

Polylactic acid (PLA) represents one of the most promising biodegradable polymers for biomedical applications due to its exceptional biocompatibility and versatile mechanical properties. As a library, NLM provides access to scientific literature. Inclusion in an NLM database does not imply endorsement of, or agreement with, the contents by NLM or the National Institutes of Health. PLA is classified as "Generally Recognized As Safe" (GRAS) by the U.S. Food and Drug Administration (FDA), making it a preferred material for pharmaceutical and medical applications. The polymer's significance stems from its production from renewable resources such as corn, wheat, and sugarcane through fermentation processes, contributing to its eco-friendly profile and sustainability advantages over petroleum-based plastics. The biodegradation of PLA occurs through hydrolysis of its ester bonds, resulting in lactic acid metabolites that are safely eliminated from the body via intracellular metabolism or excretion in urine and breath. [1] [2] [3]

The fundamental building block of PLA is lactic acid, which exists in two enantiomeric forms: L-lactic acid and D-lactic acid. This chirality determines the material properties and degradation kinetics of the resulting polymer. Poly(L-lactic acid) (PLLA) is semi-crystalline with slower degradation rates, while poly(D,L-lactic acid) (PDLLA) is amorphous and degrades more rapidly. Commercial PLA typically consists predominantly of the L-enantiomer, with D-isomer content adjusted to control crystallinity, thermostability, and mechanical performance. The ability to tailor these properties through stereochemical composition makes PLA highly adaptable for specific biomedical applications, from rapid-release drug delivery systems to long-term implantable devices. [3] [4]

PLA Synthesis Methods and Technical Protocols

Synthesis Pathways and Methodologies

PLA can be synthesized through two primary routes: direct polycondensation and ring-opening polymerization (ROP) of lactide. Direct polycondensation involves the esterification of lactic acid monomers with the elimination of water, typically producing lower molecular weight PLA (below 50,000 g/mol). While simpler, this method often results in polymers with limited mechanical strength due to their lower molecular weights. In contrast, ring-opening polymerization proceeds through the formation of lactide, a cyclic dimer of lactic acid, and produces higher molecular weight PLA with superior mechanical properties suitable for most biomedical applications. This method typically employs organometallic catalysts, though enzymatic polymerization approaches have emerged as more environmentally friendly alternatives. [1] [2]

Table 1: Comparison of Primary PLA Synthesis Methods

Synthesis Method Molecular Weight Range Catalysts Typically Used Advantages Limitations
Direct Polycondensation <50,000 g/mol None or mild acid catalysts Simple process, lower cost Lower molecular weight, limited mechanical properties
Ring-Opening Polymerization (ROP) Up to 100,000+ g/mol Organometallic (tin octoate) or enzymatic High molecular weight, superior mechanical properties More complex process, requires catalyst removal
Enzymatic Polymerization Variable Lipases, esterases Green chemistry, mild conditions Longer reaction times, optimization challenges

Recent advances have explored enzymatic polymerization as a sustainable alternative to conventional methods. Enzymes such as lipases serve as effective biocatalysts for polymerization, offering an eco-friendly approach that operates under milder conditions without requiring heavy metal catalysts. This method aligns with the principles of green chemistry and reduces potential toxicity concerns for biomedical applications. Additionally, novel mechanochemical methods using resonant acoustic mixing (RAM) have been developed for PLA processing and depolymerization, enabling efficient reactions without bulk solvents or grinding agents. [2] [5] [6]

Detailed Experimental Protocol: Ring-Opening Polymerization of PLA

Materials and Equipment:

  • L-lactide monomer (purified by recrystallization)
  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
  • Dry toluene or chloroform
  • Schlenk flask with magnetic stirrer
  • Vacuum line or inert gas (argon/nitrogen) supply
  • Oil bath with temperature control
  • Precipitation solvents (methanol or hexane)

Procedure:

  • Monomer Preparation: Purify L-lactide by recrystallization from dry toluene and dry under vacuum for 24 hours to remove residual moisture.
  • Reactor Setup: Charge the Schlenk flask with purified L-lactide (10 g) and a magnetic stir bar. Attach the flask to the vacuum/inert gas line and perform three purge cycles (vacuum/argon) to ensure an oxygen-free environment.
  • Catalyst Addition: Using anhydrous techniques, add Sn(Oct)₂ catalyst (0.02-0.1 mol% relative to monomer) via syringe under inert atmosphere.
  • Polymerization: Heat the reaction mixture to 130-180°C with constant stirring. Maintain temperature for 2-24 hours, depending on desired molecular weight.
  • Termination and Precipitation: Cool the reaction to room temperature and dissolve the crude polymer in chloroform (minimal amount). Precipitate the polymer by slowly adding the solution to vigorously stirred methanol (10× volume).
  • Purification: Collect the precipitated polymer by filtration and wash with fresh methanol. Dry the white solid under vacuum at 40°C until constant weight is achieved.
  • Characterization: Analyze molecular weight by gel permeation chromatography (GPC), thermal properties by differential scanning calorimetry (DSC), and chemical structure by NMR spectroscopy.

Technical Notes: Molecular weight can be controlled by monomer-to-initiator ratio, reaction time, and temperature. For higher molecular weights, stringent exclusion of moisture and oxygen is critical. Catalyst residues can be removed by passing the chloroform solution through a silica gel column before precipitation. [1] [6]

PLA Characterization and Degradation Analysis Protocols

Material Characterization Techniques

Comprehensive characterization of PLA is essential for predicting its performance in biomedical applications. Key analytical methods include:

  • Molecular Weight Analysis: Gel Permeation Chromatography (GPC) using polystyrene standards in THF or chloroform provides information on molecular weight (Mn, Mw) and polydispersity index (PDI). These parameters influence mechanical properties and degradation rates.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) measures glass transition temperature (Tg), melting temperature (Tm), crystallinity, and thermal history. Typical PLA exhibits Tg around 55-60°C and Tm around 170-180°C for semi-crystalline forms.

  • Chemical Structure Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) determines stereochemical composition (L/D ratio), end-group analysis, and monomer sequencing in copolymers.

  • Morphological Studies: Scanning Electron Microscopy (SEM) visualizes surface topography, porosity, and degradation patterns, while X-ray Diffraction (XRD) quantifies crystallinity degree.

The following workflow diagram illustrates the complete characterization process for PLA-based materials:

PLA_Characterization cluster_prep Sample Preparation Phase cluster_degrad Degradation Assessment start PLA Sample prep1 Solvent Casting or Compression Molding start->prep1 prep2 Film Formation Standard Thickness prep1->prep2 prep3 Conditioning (Controlled Humidity/Temp) prep2->prep3 mw Molecular Weight Analysis (GPC) prep3->mw Prepared Sample thermal Thermal Analysis (DSC/TGA) mw->thermal structural Chemical Structure (NMR/FTIR) thermal->structural morph Morphological Study (SEM/XRD) structural->morph hydrolytic Hydrolytic Degradation (pH 7.4, 37°C) morph->hydrolytic Characterized Material enzymatic Enzymatic Degradation (Proteinase K) hydrolytic->enzymatic analysis Degradation Products Analysis (HPLC) enzymatic->analysis kinetics Kinetic Modeling (Degradation Rates) analysis->kinetics end Application-Specific Testing kinetics->end

Diagram 1: Comprehensive characterization workflow for PLA-based materials

Degradation Kinetics and Analysis Methods

PLA degradation occurs primarily through hydrolysis of ester bonds in the polymer backbone, which can be catalyzed by enzymes, acids, or bases. The degradation profile is influenced by multiple factors including crystallinity, molecular weight, stereochemical composition, and device geometry. The following protocol standardizes degradation assessment:

Hydrolytic Degradation Protocol:

  • Sample Preparation: Prepare PLA films or particles with standardized dimensions (e.g., 10×10×0.1 mm films).
  • Buffer Preparation: Prepare 0.1-0.2 M phosphate buffer (pH 7.4) with 0.02% sodium azide to prevent microbial growth.
  • Incubation: Place samples in sealed containers with buffer (sample:buffer ratio 1:100 w/v) and maintain at 37°C in an incubator.
  • Sampling Interval: Remove triplicate samples at predetermined time points (e.g., 1, 2, 4, 8, 12 weeks).
  • Analysis: At each interval:
    • Rinse samples with deionized water and dry to constant weight
    • Determine mass loss gravimetrically
    • Analyze molecular weight changes by GPC
    • Assess surface morphology by SEM
    • Analyze degradation products in buffer by HPLC

Enzymatic Degradation Supplement: For accelerated testing, add Proteinase K (0.2 mg/mL) to the buffer system. This enzyme significantly enhances PLA degradation rates and provides insight into biological degradation processes. [2] [3]

Table 2: Factors Influencing PLA Degradation Kinetics

Factor Impact on Degradation Rate Mechanism of Influence
Crystallinity Higher crystallinity slows degradation Reduced water penetration into crystalline regions
Molecular Weight Higher MW slows degradation Fewer chain ends available for initiation
L/D Ratio Higher D-content accelerates degradation Reduced crystallinity and tighter packing
Porosity Higher porosity accelerates degradation Increased surface area for hydrolysis
pH Acidic or basic conditions accelerate degradation Catalysis of ester hydrolysis
Temperature Higher temperature accelerates degradation Increased molecular motion and reaction rates

Pharmaceutical Applications and Formulation Protocols

PLA in Drug Delivery Systems

PLA and its copolymers with glycolic acid (PLGA) have revolutionized controlled drug delivery by enabling sustained release of therapeutic agents over periods ranging from days to months. These systems enhance therapeutic efficacy by maintaining drug concentrations within the therapeutic window, reducing dosing frequency, and minimizing side effects. The biocompatibility and predictable degradation kinetics of PLA make it particularly valuable for delivering sensitive biomolecules such as proteins, peptides, and nucleic acids. Additionally, PLA-based microparticles protect encapsulated drugs from degradation and facilitate targeted delivery to specific tissues or cells. [7] [4]

The application of PLA in drug delivery spans multiple administration routes, including injectable depots, oral formulations, pulmonary delivery, and implantable devices. Each route requires specific particle characteristics optimized for the intended application. For instance, injectable formulations typically require microparticles in the 1-100 μm range to ensure syringeability and prevent rapid clearance, while pulmonary delivery necessitates aerosols in the 1-5 μm range for optimal lung deposition. The versatility of PLA fabrication techniques allows precise control over particle size, morphology, and drug release profiles to meet these diverse requirements. [7]

Detailed Protocol: PLA Microparticle Preparation by Emulsion-Solvent Evaporation

Application Note: This protocol describes the preparation of drug-loaded PLA microparticles using the oil-in-water (O/W) emulsion-solvent evaporation method, suitable for encapsulating hydrophobic drugs.

Materials:

  • PLA (MW 50,000-100,000 g/mol)
  • Dichloromethane (DCM, HPLC grade)
  • Polyvinyl alcohol (PVA, MW 30,000-70,000, 87-89% hydrolyzed)
  • Active pharmaceutical ingredient (API)
  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 500 mg PLA and 50 mg API in 10 mL DCM by stirring until complete dissolution.
  • Aqueous Phase Preparation: Dissolve 1% w/v PVA in deionized water (100 mL) at 60°C with stirring, then cool to room temperature.
  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at 10,000 rpm for 2 minutes using a high-speed homogenizer to form a primary emulsion.
  • Solvent Evaporation: Transfer the emulsion to a beaker containing 200 mL of 0.1% PVA solution and stir continuously at 500 rpm for 4 hours at room temperature to allow DCM evaporation.
  • Particle Collection: Collect microparticles by centrifugation at 8,000 rpm for 10 minutes, wash three times with deionized water to remove residual PVA and unencapsulated drug.
  • Drying: Lyophilize the washed particles for 24 hours and store in a desiccator at -20°C until use.

Quality Control Parameters:

  • Particle Size Distribution: Analyze by laser diffraction (target: 1-100 μm based on application)
  • Drug Loading: Determine by HPLC after dissolving particles in DCM and extracting drug into suitable solvent
  • Encapsulation Efficiency: Calculate as (actual loading/theoretical loading) × 100%
  • Morphology: Examine by SEM for surface characteristics
  • In Vitro Release: Perform in phosphate buffer (pH 7.4) at 37°C with sampling at predetermined intervals

Troubleshooting Notes: Incomplete drug encapsulation may result from drug partitioning into the aqueous phase during emulsification. To minimize this, ensure rapid solvent evaporation and optimize the affinity between drug and polymer. For hydrophilic drugs, use water-in-oil-in-water (W/O/W) double emulsion methods. [7] [4]

The following diagram illustrates the experimental workflow for creating drug-loaded PLA microparticles:

Microparticle_Fabrication cluster_prep Solution Preparation Phase cluster_emulsion Emulsion Formation cluster_hardening Particle Hardening cluster_characterize Final Product Characterization pla_drug Dissolve PLA + Drug in Organic Solvent emulsify Homogenize (10,000 rpm, 2 min) pla_drug->emulsify Organic Phase pla_drug->emulsify Organic Phase pva_soln Prepare PVA Solution (1-2% w/v in Water) pva_soln->emulsify Aqueous Phase pva_soln->emulsify Aqueous Phase o_w_emulsion O/W Emulsion Formation emulsify->o_w_emulsion evaporate Solvent Evaporation (500 rpm, 4 hours) o_w_emulsion->evaporate particles_form Microparticle Formation evaporate->particles_form harvest Centrifuge & Wash (8,000 rpm, 10 min) particles_form->harvest dry Lyophilize (24 hours) harvest->dry characterize Quality Control Analysis dry->characterize final_product Drug-Loaded PLA Microparticles characterize->final_product

Diagram 2: Workflow for preparation of drug-loaded PLA microparticles using emulsion-solvent evaporation method

Advanced Applications and Innovative Approaches

Tissue Engineering and Regenerative Medicine

PLA serves as a fundamental material in tissue engineering scaffolds due to its tunable mechanical properties and biocompatibility. Scaffolds provide three-dimensional frameworks that support cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissues. PLA's degradation kinetics can be synchronized with tissue regeneration rates, making it suitable for bone, cartilage, and soft tissue engineering applications. The incorporation of bioactive molecules such as growth factors within PLA scaffolds further enhances their regenerative capacity by promoting specific cellular responses. [1] [3]

Surface modification techniques significantly improve PLA performance in tissue engineering. Plasma treatment, bioactive molecule grafting, and surface coating enhance cell adhesion and biocompatibility. For instance, oxygen plasma treatment introduces polar functional groups that improve surface wettability and protein adsorption, leading to better cell attachment. Additionally, blending PLA with natural polymers such as collagen or chitosan creates composite materials that combine the mechanical strength of synthetic polymers with the bioactivity of natural components. [6] [4]

PLA Upcycling and Sustainability Protocols

With increasing PLA utilization, developing efficient recycling methodologies has become essential. Chemical upcycling presents a promising approach for converting PLA waste into value-added chemicals, aligning with circular economy principles. Recent advances include:

Protocol: Depolymerizing Transesterification of PLA to Alkyl Lactates:

  • Materials: Post-consumer PLA, ethanol (anhydrous), triazabicyclodecene (TBD) catalyst, resonant acoustic mixer (RAM).
  • Procedure: Combine PLA (1 mmol repeat units), ethanol (1.1-1.2 equiv.), and TBD (5-13 mol%) in RAM vessel. Mix at 99 g acceleration for 3-6 hours at room temperature.
  • Quenching: Add acetic acid to terminate reaction and prevent oligomerization of ethyl lactate product.
  • Product Isolation: Concentrate under reduced pressure and purify by distillation.
  • Analysis: Confirm ethyl lactate formation by GC-MS and NMR spectroscopy.

This mechanochemical approach demonstrates excellent efficiency with nearly stoichiometric alcohol requirements and eliminates the need for solvents or grinding media. The resulting alkyl lactate esters serve as valuable "green" solvents in food, pharmaceutical, and cosmetic industries, or as precursors for lactide production, thus closing the loop in PLA circular economy. [5]

Conclusion and Future Perspectives

PLA continues to establish itself as a versatile polymer with expanding applications in biomedicine and sustainable materials. Its excellent biocompatibility, tunable properties, and status as an FDA-approved material position it as a cornerstone of innovative drug delivery systems and tissue engineering strategies. Current research focuses on enhancing material properties through copolymerization, composite formation, and surface modification to address limitations in degradation rates and bioactivity.

Future directions include developing intelligent PLA systems with stimuli-responsive behavior for targeted drug delivery, creating advanced composites with improved mechanical and biological properties, and optimizing large-scale production methods for clinical translation. Additionally, as PLA consumption increases, establishing efficient recycling infrastructures and upcycling methodologies will be crucial for maximizing sustainability benefits. The integration of green chemistry principles throughout PLA synthesis, modification, and degradation aligns with growing environmental concerns and regulatory requirements, ensuring PLA's continued prominence in pharmaceutical and biomedical applications.

References

Application Notes and Protocols: Biphasic Enantioselective Liquid-Liquid Extraction (ELLE) of Tropic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Enantioselective liquid-liquid extraction (ELLE) is a highly efficient chiral separation technique that combines the principles of solvent extraction with molecular recognition. For pharmaceutical and fine chemical industries, obtaining single-enantiomer compounds like (S)-tropic acid is crucial due to the different biological activities of enantiomers [1]. ELLE offers advantages over traditional resolution methods, including continuous operation, ease of scale-up, and high efficiency [1] [2].

The fundamental principle of biphasic ELLE involves distributing a racemic mixture between two immiscible liquid phases (typically aqueous and organic), with a chiral selector present in one or both phases that preferentially complexes with one enantiomer via diastereomeric interactions [1]. This creates a differential partition coefficient, enabling separation. For tropic acid, recent advances include both monophasic recognition and enhanced biphasic recognition chiral extraction (BRCE) systems [3] [4].

Key Applications and Methodologies

The table below summarizes the core ELLE methodologies applicable to tropic acid enantioseparation.

Table 1: Key ELLE Methodologies for Tropic Acid Enantioseparation

Method Type Chiral Selector(s) Phase Key Conditions Performance (e.e. % or α) Reference
Hydrolytic Dynamic Kinetic Resolution Chiral quaternary ammonium phase-transfer catalyst Organic Strongly basic anion exchange resin as OH⁻ donor, non-biphasic conditions 81% e.e. (good yield) [3]
Biphasic Recognition Chiral Extraction (BRCE) [Bmim][L-Phe] (CIL) + D-di-isopropyl-tartrate Aqueous + Organic pH 8.0, 25°C, specific selector ratio 1:10 α = 3.83, 13.3% e.e. [4]
Monophasic Recognition Crown ethers, metal complexes, tartrate derivatives Typically organic Varies with selector and substrate Selector-dependent [1]
Workflow Overview

The following diagram illustrates the general decision-making and experimental workflow for establishing an ELLE process for tropic acid.

G Start Start: Racemic Tropic Acid Goal Define Separation Goal Start->Goal MethodSelect Select ELLE Method Goal->MethodSelect Mono Monophasic Recognition (One chiral selector) MethodSelect->Mono Standard Separation Bi Biphasic Recognition (Two chiral selectors) MethodSelect->Bi Enhanced Performance DK Hydrolytic Dynamic Kinetic Resolution MethodSelect->DK With In-situ Racemization CondOpt Optimize Conditions: - Selector Type/Concentration - pH & Temperature - Solvent System Mono->CondOpt Bi->CondOpt DK->CondOpt Eval Evaluate Performance: Enantioselectivity (α) & Enantiomeric Excess (e.e.) CondOpt->Eval End Successful Separation Eval->End

Detailed Experimental Protocols

Protocol 1: Hydrolytic Dynamic Kinetic Resolution of Racemic 3-Phenyl-2-oxetanone

This protocol describes a novel, non-biphasic system for obtaining enantiomerically enriched tropic acid from its β-lactone precursor [3].

3.1.1 Materials and Reagents
  • Racemic Substrate: 3-Phenyl-2-oxetanone (tropic acid β-lactone)
  • Chiral Catalyst: Chiral quaternary ammonium phase-transfer catalyst (e.g., Cinchona-derived)
  • Base Source: Strongly basic anion exchange resin (e.g., Amberlite IRA-400, OH⁻ form)
  • Solvent: Appropriate organic solvent (e.g., toluene, dichloromethane)
3.1.2 Procedure
  • Reaction Setup: Charge a reaction vessel with racemic 3-phenyl-2-oxetanone.
  • Catalyst Addition: Add the chiral quaternary ammonium phase-transfer catalyst (typical loading: 1-10 mol%).
  • Hydroxide Donor Addition: Add the strongly basic anion exchange resin as a solid hydroxide ion source.
  • Hydrolysis Reaction: Stir the reaction mixture vigorously at ambient temperature for the required time (monitor by TLC/GC).
  • Work-up: Upon completion, filter the mixture to remove the solid resin.
  • Isolation: Isolate the resulting tropic acid from the filtrate by standard aqueous work-up and purification.
  • Analysis: Determine enantiomeric excess (e.e.) by chiral HPLC or GC.
Protocol 2: Biphasic Recognition Chiral Extraction (BRCE) for Pantoprazole (Model System)

This protocol, adapted for tropic acid, uses complementary chiral selectors in both phases for enhanced separation, based on a high-performance pantoprazole separation system [4].

3.2.1 Materials and Reagents
  • Aqueous Phase Chiral Selector: Chiral Ionic Liquid (CIL), e.g., [Bmim][L-Phe] (1-Butyl-3-methylimidazolium L-Phenylalaninate)
  • Organic Phase Chiral Selector: Tartaric Acid (TA) derivative, e.g., D-di-isopropyl-tartrate
  • Solvent System: Water and immiscible organic solvent (e.g., dichloromethane, ethyl acetate)
  • Racemic Compound: Racemic tropic acid (or pantoprazole for the model system)
3.2.2 Procedure
  • Phase Preparation:
    • Aqueous Phase: Dissolve the hydrophilic chiral selector [Bmim][L-Phe] in a buffer solution (e.g., 0.1 M phosphate buffer, pH 8.0).
    • Organic Phase: Dissolve the hydrophobic chiral selector (D-di-isopropyl-tartrate) in the organic solvent.
  • Sample Loading: Dissolve the racemic tropic acid in the organic phase. Initial concentration: ~0.3 mg/mL.
  • Extraction:
    • Combine equal volumes (e.g., 10 mL each) of the prepared aqueous and organic phases in a separatory funnel or centrifuge tube.
    • Equilibrate the mixture by shaking vigorously for a predetermined time (e.g., 30-60 minutes) in a temperature-controlled water bath at 25°C.
  • Phase Separation: Allow the phases to separate completely (or use centrifugation if an emulsion forms).
  • Sampling and Analysis:
    • Carefully separate the two phases.
    • Analyze the concentration of each tropic acid enantiomer in both the aqueous and organic phases using chiral HPLC.
    • Calculate the enantioselectivity (α) and enantiomeric excess (e.e.) of the product in the target phase.
Critical Parameter Optimization

The performance of ELLE is highly dependent on several physicochemical parameters. The following table provides a guideline for optimization.

Table 2: Optimization Parameters for Biphasic ELLE of Tropic Acid

Parameter Investigated Range Optimal Condition (BRCE) Impact on Performance
Aqueous pH 4.0 - 10.0 8.0 Affects ionization of analytes and selectors, crucial for complexation [4].
Temperature 15 - 35 °C 25 °C Lower temperatures often favor enantioselectivity due to thermodynamic stability of diastereomeric complexes [4].
Selector Ratio Varies (e.g., 1:1 to 1:20) [CIL]:[TA] = 1:10 Optimal balance for simultaneous recognition of both enantiomers in opposite phases is key in BRCE [4].
Initial Substrate Concentration 0.1 - 1.0 mg/mL 0.3 mg/mL Prevents overloading the capacity of the chiral selectors [4].
Solvent System Various (DCM, EtOAc, etc.) System-dependent Choice affects phase miscibility, selector solubility, and complex partitioning [1].

Data Analysis and Process Implementation

Analytical Methods
  • Enantiomeric Excess (e.e.): Determine using Chiral HPLC or Chiral GC.
  • Enantioselectivity (α): Calculate as α = ([S]_org / [R]_aq) / ([R]_org / [S]_aq) for a given set of phases, where [ ]_org and [ ]_aq represent equilibrium concentrations in the organic and aqueous phases, respectively [4].
  • Distribution Ratio (D): D = [Total solute] in organic phase / [Total solute] in aqueous phase [5].
Process Scale-Up

For industrial implementation, batch processes can be transitioned to continuous multistage countercurrent extraction systems to maximize efficiency and yield [1] [2]. The following diagram visualizes a potential multi-stage setup.

G A Aqueous Feed (Racemate) S1 Stage 1 Mixer-Settler A->S1 Aqueous In O Organic Solvent (+Selector) S3 Stage N... O->S3 Organic In S2 Stage 2 Mixer-Settler S1->S2 Aq → Raff Raffinate (Enriched R) S1->Raff Raffinate Out S2->S1 Org ← S2->S3 Aq → S3->S2 Org ← Ext Extract (Enriched S) S3->Ext Extract Out

Troubleshooting and Best Practices

  • Low Enantioselectivity: Verify the compatibility and enantiorecognition capability of the chiral selectors for tropic acid. Systematically re-optimize pH and temperature.
  • Emulsion Formation: Use centrifuges or consider alternative solvent pairs with higher surface tension. Small amounts of additives can sometimes break emulsions.
  • Selector Cost: For expensive selectors, implement a closed-loop solvent system with selector recovery to improve process economics.
  • Theoretical Modeling: Employ Density Functional Theory (DFT) calculations to simulate selector-enantiomer interactions and guide selector choice, as demonstrated in recent studies [4].

References

chiral separation tropic acid enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background of Tropic Acid

Tropic acid (IUPAC name: 3-hydroxy-2-phenylpropanoic acid) is a chiral compound used in the chemical synthesis of pharmaceuticals like atropine and hyoscyamine [1]. It exists as two enantiomers (R and S), and often synthetic routes produce a racemic mixture (a 50:50 mixture of both enantiomers) [2] [1]. Obtaining a single, pure enantiomer is frequently necessary for drug development and requires specific separation or asymmetric synthesis techniques.

Separation & Analysis Methods

For separating and analyzing tropic acid enantiomers, chiral liquid chromatography is the most direct and reliable method.

Chiral Stationary Phases (CSPs) for Method Development

The choice of Chiral Stationary Phase (CSP) is critical. Screening columns from different classes is the standard approach for method development [3]. The following table summarizes the most common types of CSPs and their separation mechanisms.

Table 1: Common Chiral Stationary Phases for Liquid Chromatography

CSP Type Common Materials Primary Chiral Recognition Mechanisms Suitability for Tropic Acid
Polysaccharide-Based [3] Cellulose, Amylose derivatives Hydrogen bonding, π-π interactions, dipole-dipole, steric (helical structure) High. Versatile with high loading capacity; a good first choice for screening.
Cyclodextrin-Based [3] β-Cyclodextrin (7 glucose units) Inclusion complexation, hydrogen bonding with the cavity's chiral interior Moderate. Depends on the size-fit of the analyte's hydrophobic group into the cyclodextrin cavity.
Pirkle (Brush-Type) [3] Silica with bound chiral molecules π-π bonding, hydrogen bonding, steric interactions (three-point attachment model) Moderate to High. Effective for aromatic acids like tropic acid if designed for donor-acceptor interactions.
Macrocyclic Antibiotic [3] Vancomycin, Teicoplanin Hydrogen bonding, dipole-dipole, ionic, π-π interactions High for acidic compounds. Multiple interaction sites often provide excellent selectivity.
Protein-Based [3] Bovine Serum Albumin, α1-Acid Glycoprotein Hydrophobic, electrostatic interactions, hydrogen bonding Variable. Sensitivity to mobile phase conditions can be a limitation.
Detailed Protocol: Analytical Chiral HPLC

This protocol outlines the steps for developing and performing an analytical-scale separation to determine enantiomeric ratio and purity.

Workflow Overview

G Start Start Method Development CSP Screen CSP Classes (Polysaccharide, Pirkle, etc.) Start->CSP MP Optimize Mobile Phase (Solvent, pH, Additives) CSP->MP Temp Optimize Temperature MP->Temp Evaluate Evaluate Separation (Resolution Rs > 1.5) Temp->Evaluate Evaluate->CSP Poor Resolution Inject Inject and Analyze Sample Evaluate->Inject End Report Enantiomeric Excess (ee) Inject->End

Materials

  • HPLC System: Equipped with a UV-Vis or DAD detector.
  • Chiral Columns: A selection from Table 1 (e.g., Chiralpak IA/IB/IC (polysaccharide), Chirobiotic T (macrocyclic), Ulmo (Pirkle)).
  • Mobile Phase: HPLC-grade solvents (n-hexane, ethanol, isopropanol, methanol), and additives (trifluoroacetic acid, diethylamine).
  • Samples: Racemic tropic acid standard, your synthesized or isolated sample.

Procedure

  • Initial Screening: Prepare a stock solution of racemic tropic acid in a suitable solvent (e.g., ethanol). Set up a screening system using 3-4 different CSPs. A typical initial mobile phase for normal-phase conditions is n-hexane:isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid. Use a flow rate of 1.0 mL/min, detection at 220-260 nm, and a column temperature of 25°C [3].
  • Mobile Phase Optimization:
    • If retention is too strong/weak, adjust the percentage of polar solvent (isopropanol).
    • If peak shape is poor (tailing), vary the concentration and type of acidic additive.
    • For reversed-phase separation (e.g., with protein-based CSPs), use a water/methanol or water/acetonitrile gradient with buffers like ammonium acetate.
  • Temperature Optimization: Once separation is observed, fine-tune selectivity and resolution by testing temperatures between 15°C and 40°C.
  • Sample Analysis: Inject your prepared sample using the optimized method. The enantiomeric excess (ee) is calculated from the chromatogram peak areas using the formula: > % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) × 100% Where Area₁ and Area₂ are the peak areas of the two enantiomers [4] [5].

Synthetic Approach: Hydrolytic Dynamic Kinetic Resolution (DKR)

A 2024 study describes a highly efficient method for directly synthesizing enantiomerically enriched (S)-tropic acid from racemic 3-phenyl-2-oxetanone (tropic acid β-lactone) using a hydrolytic DKR [6]. This method combines resolution and racemization in one pot.

Workflow Overview

G Start Racemic Starting Material (rac-3-phenyl-2-oxetanone) Rxn Hydrolysis Reaction Start->Rxn Cat Chiral Catalyst (e.g., Cinchona-derived Quaternary Ammonium Salt) Cat->Rxn Base Base Source (Strongly Basic Anion Exchange Resin) Base->Rxn Racemize In-situ Racemization of Unreacted Enantiomer Rxn->Racemize Recycles Unwanted Enantiomer Prefer Preferred Enantiomer Formation (S)-Tropic Acid Rxn->Prefer Racemize->Rxn Recycles Unwanted Enantiomer End Obtain Enantiomerically Enriched (S)-Tropic Acid Prefer->End

Key Advantages of DKR

  • Theoretical Yield: Up to 100%, unlike standard kinetic resolution (max 50%).
  • High Enantioselectivity: The cited protocol achieved 81% ee.
  • One-Pot Reaction: Simplifies the purification process [6].

Detailed Protocol: Hydrolytic DKR for (S)-Tropic Acid

Materials

  • Racemic 3-phenyl-2-oxetanone.
  • Chiral quaternary ammonium salt phase-transfer catalyst (e.g., derived from Cinchona alkaloids).
  • Strongly basic anion exchange resin (OH⁻ form) as a solid hydroxide source.
  • Anhydrous organic solvent (e.g., toluene).
  • Standard laboratory glassware for reaction under nitrogen atmosphere.

Procedure [6]

  • Reaction Setup: In a round-bottom flask, add racemic 3-phenyl-2-oxetanone (e.g., 1.0 mmol), the chiral phase-transfer catalyst (e.g., 5 mol%), and the strongly basic anion exchange resin (e.g., 2.0 equiv of OH⁻). Add the solvent (e.g., toluene).
  • Reaction Execution: Stir the reaction mixture vigorously at a specified temperature (e.g., 0°C to 25°C) for 24-48 hours. Monitoring by chiral HPLC is recommended.
  • Work-up: After completion, filter the mixture to remove the solid resin. Wash the resin thoroughly with solvent.
  • Purification: Concentrate the combined filtrate and washes under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain pure (S)-tropic acid.
  • Analysis: Determine the chemical yield and enantiomeric excess (ee) of the product using the chiral HPLC method described in the previous section.

Performance Data Table 2: Expected Outcomes from Hydrolytic DKR Protocol [6]

Parameter Result
Chemical Yield Good yield
Enantiomeric Excess (ee) 81%
Key Advantage Prevents biphasic conditions; solid base simplifies purification.

Traditional Method: Diastereomeric Salt Resolution

This classical approach involves converting enantiomers into diastereomeric salts, which have different physical properties and can be separated.

General Procedure for Acid Resolution [2]

  • Salt Formation: React racemic tropic acid with an enantiomerically pure chiral base (e.g., (R)- or (S)-1-phenylethylamine, brucine, or quinine) in a warm solvent like ethanol or ethyl acetate.
  • Separation: As the solution cools, one diastereomeric salt will preferentially crystallize. Collect these crystals by filtration.
  • Regeneration: Wash the crystals and treat them with a strong mineral acid (e.g., 1M HCl) to liberate the enantiomerically pure tropic acid from the chiral base.
  • Recovery: The chiral base can often be recovered and reused.

Conclusion

For the chiral separation of tropic acid:

  • For analytical purposes or purification from a mixture, chiral HPLC using polysaccharide-based CSPs is the most robust and direct method.
  • For synthetic preparation of (S)-tropic acid, the hydrolytic Dynamic Kinetic Resolution protocol offers a modern, efficient, and high-yielding route with excellent enantioselectivity (81% ee) [6].
  • The classical diastereomeric salt resolution remains a viable, cost-effective option, particularly for large-scale industrial applications, though it can be more time-consuming.

References

Troubleshooting Low Enantiomeric Excess in R-Tropic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Q: What could be causing a low enantiomeric excess (ee) in my synthesis of R-tropic acid?

A low ee typically indicates that your process is not sufficiently selective for the desired (R)-enantiomer. The issue could stem from the synthesis method itself or from the purification (resolution) technique.

The table below summarizes the most common resolution methods and their associated challenges that can lead to low ee [1] [2].

Method Principle Common Reasons for Low ee

| Diastereomeric Salt Formation [1] [2] | A chiral resolving agent (e.g., chiral acid/base) forms salts with enantiomers, yielding separable diastereomers. | - Ineffective Resolving Agent: The agent may not form salts with sufficient diastereomeric selectivity for R/S-tropic acid.

  • Crystallization Issues: Inadequate control over crystallization conditions (solvent, temperature, rate).
  • Resolving Agent Cost/Recovery: Cheap or easily recyclable agents are crucial for a robust process [2]. | | Kinetic Resolution [1] | A chiral catalyst (e.g., enzyme) reacts preferentially with one enantiomer at a different rate. | - Low Catalyst Selectivity: The enzyme (e.g., lipase) or chemocatalyst may have poor stereoselectivity for your tropic acid substrate.
  • Incomplete Reaction: The reaction is stopped before sufficient enantiomeric enrichment is achieved. | | Chromatography [3] | Enantiomers are separated on a column with a Chiral Stationary Phase (CSP). | - Non-optimized CSP: The selected CSP does not have high selectivity for tropic acid enantiomers.
  • Improper Elution Conditions: Mobile phase composition, pH, or temperature are not ideal for separation. |

Recommended Protocols for Investigation

Here are detailed methodologies to diagnose and address the issues listed above.

Protocol 1: Optimizing Diastereomeric Salt Formation

This is a common method for resolving acids like tropic acid [1] [2].

  • Resolving Agent Screening:

    • Test a panel of common, cost-effective chiral bases. Tartaric acid derivatives are classic for acidic compounds [1] [2].
    • Prepare small-scale salt formation reactions with your racemic tropic acid and different resolving agents.
    • Analysis: Determine the ee of the isolated R-tropic acid salt for each condition using a chiral HPLC method (see Protocol 3).
  • Crystallization Optimization:

    • For the most promising resolving agent, systematically vary the crystallization parameters.
    • Variables: Solvent (polarity, protic/aprotic), concentration, cooling rate, and seeding with enantiopure crystals.
    • Goal: Induce the formation of a conglomerate, where enantiomers crystallize separately, which can enable highly efficient resolution without a resolving agent via techniques like Viedma ripening [2].
Protocol 2: Investigating Kinetic Resolution using Lipase

Lipase-catalyzed resolution is a versatile tool for chiral acids and alcohols [1].

  • Enzyme Screening:

    • Use commercially available immobilized lipases (e.g., from Candida antarctica or Pseudomonas cepacia).
    • Set up parallel reactions where racemic tropic acid (or an ester derivative) undergoes a selective reaction like transesterification or hydrolysis.
  • Reaction and Analysis:

    • Monitor Reaction Progress: Use TLC or GC/MS to track conversion. In kinetic resolution, the maximum theoretical yield of one pure enantiomer is 50%.
    • Determine ee: Periodically take samples and measure the ee of both the remaining substrate and the product using chiral HPLC. A high ee in both is indicative of a selective enzyme.
Protocol 3: Determining Enantiomeric Excess by Chiral HPLC

This is the standard analytical method for quantifying ee [3].

  • Sample Preparation:

    • Dissolve your purified R-tropic acid sample in a suitable HPLC-grade solvent at a known concentration.
  • Chiral HPLC Analysis:

    • Column: Use a dedicated Chiral Stationary Phase (CSP) column. The specific type (e.g., polysaccharide-based, macrocyclic glycopeptide) must be selected for your analyte [3].
    • Method Development: You may need to optimize the mobile phase (e.g., hexane/isopropanol with a modifier) and flow rate to achieve baseline separation of (R) and (S)-tropic acid.
    • Calculation: Inject the sample and compare the peak areas of the (R) and (S) enantiomers. Calculate % ee using the formula: % ee = ( [R] - [S] ) / ( [R] + [S] ) × 100 If the (R)-enantiomer is in excess [4] [5].

Experimental Workflow for Troubleshooting

The following diagram outlines a logical decision process to systematically address low ee.

Start Start: Low ee in R-Tropic Acid Step1 Confirm Analytical Method (Chiral HPLC) Start->Step1 Step2 Identify Resolution Method Step1->Step2 Opt1 Optimize Crystallization (Solvent, Temp, Seeding) Step2->Opt1 Diastereomeric Salt Opt3 Screen Enzymes (e.g., Lipases) & Reaction Conditions Step2->Opt3 Kinetic Resolution Opt4 Optimize Chromatographic Conditions (CSP, Mobile Phase) Step2->Opt4 Chromatography Opt2 Screen Alternative Resolving Agents Opt1->Opt2 No improvement CheckRacem Check for Racemization Opt2->CheckRacem Opt3->CheckRacem Opt4->CheckRacem Success Target ee Achieved CheckRacem->Success Identify and mitigate cause

Key Recommendations

Based on the search results, here are the most critical areas to focus on:

  • For Diastereomeric Salt Formation: The choice and cost of the resolving agent are paramount. The agent must be highly selective and, ideally, cheap or easily recycled for a commercially viable process [2].
  • Explore Advanced Crystallization: If your compound can form a conglomerate, techniques like attrition-enhanced deracemization (Viedma ripening) can provide a highly efficient resolution without any chiral resolving agent [2].
  • Verify Synthesis Conditions: Ensure that your initial synthesis of tropic acid is not prone to racemization under the reaction conditions (e.g., high temperature, strong acids or bases).

References

optimizing enzymatic hydrolysis tropic acid ester

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the main advantage of DKR over standard enzymatic hydrolysis for tropic acid esters? Traditional enzymatic Kinetic Resolution (KR) has a maximum theoretical yield of 50% for a single enantiomer. DKR combines the hydrolysis with in-situ racemization, allowing for a theoretical yield of up to 100% of the desired enantiomer [1].

  • Why is the β-lactone form of tropic acid a superior substrate to acyclic esters for DKR? Racemic 3-phenyl-2-oxetanone (tropic acid β-lactone) is a conformationally rigid substrate. This rigidity improves the enantioselectivity of the hydrolysis compared to more flexible acyclic esters like butyl or methyl tropanoate, which showed poor optical purity in initial tests [1].

  • What is the role of the basic anion-exchange resin, and why is it better than aqueous base? The anion-exchange resin acts as a solid-phase hydroxide ion donor. Using this under water-free conditions prevents the non-specific, background hydrolysis of the highly labile β-lactone, which is a problem when using aqueous hydroxide solutions. This leads to significantly higher enantioselectivity [1].

Troubleshooting Guide

The table below outlines common problems, their potential causes, and solutions.

Problem Possible Cause Suggested Solution

| Low enantiomeric excess (ee) | • Incorrect solvent • Non-optimal catalyst • Background hydrolysis with aqueous base | • Switch to CH₂Cl₂ or CHCl₃ [1] • Use catalyst 11 with a free hydroxyl group; O-alkylated analogs show no selectivity [1] • Replace aqueous NaOH/KOH with basic anion-exchange resin [1] | | Low chemical yield / Incomplete conversion | • Insufficient hydroxide donor • Catalyst loading too low | • Ensure sufficient anion-exchange resin is used • Re-optimize catalyst loading (10 mol% was used in the study [1]) | | Substrate racemization too slow for effective DKR | • Substrate is not prone to enolate formation | • Confirm the substrate is the β-lactone (RS)-4; acyclic esters may not racemize effectively [1] | | Substrate degradation | • Using aqueous base with the β-lactone substrate | • The β-lactone is too labile in aqueous buffer; switch to the anion-exchange resin method [1] |

Detailed Experimental Protocol

This protocol is adapted from the hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to produce (S)-tropic acid with high yield and enantioselectivity [1].

Objective: To synthesize (S)-tropic acid in high yield and enantiomeric excess via hydrolytic DKR.

Materials:

  • Substrate: Racemic 3-phenyl-2-oxetanone ((RS)-4, tropic acid β-lactone)
  • Catalyst: Chiral quaternary ammonium phase-transfer catalyst (11) derived from cinchona alkaloids.
  • Base: Strongly basic anion-exchange resin (R₄N⁺·OH⁻, 8% cross-linked).
  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂).

Procedure:

  • In a reaction vessel, add racemic 3-phenyl-2-oxetanone ((RS)-4).
  • Add the chiral phase-transfer catalyst (11) (10 mol%) and the strongly basic anion-exchange resin (as the hydroxide source) to the vessel.
  • Add anhydrous CH₂Cl₂ as the solvent.
  • Stir the reaction mixture at room temperature. The reaction is typically complete within 10 minutes.
  • Upon completion, filter the mixture to remove the solid resin.
  • Concentrate the filtrate under reduced pressure.
  • Purify the crude product to obtain (S)-tropic acid ((S)-3).
  • Analyze the yield and enantiomeric purity by HPLC (e.g., using a Daicel IC column).

Key Optimization Parameters: The table below summarizes the critical factors for achieving high performance.

Parameter Optimal Condition Effect of Deviation
Solvent CH₂Cl₂ or CHCl₃ Low enantioselectivity in solvents like hexane, toluene, or THF [1]
Hydroxide Source Anion-exchange resin (R₄N⁺·OH⁻) High background hydrolysis and lower ee with aqueous NaOH/KOH [1]
Catalyst Structure 11 (with free OH) Complete loss of enantioselectivity with O-alkylated catalysts (e.g., 12, 13) [1]
Substrate β-lactone ((RS)-4) Poor enantioselectivity with acyclic esters ((RS)-5, (RS)-9, (RS)-10) [1]

Workflow and Mechanism

The following diagram illustrates the experimental workflow and the catalytic cycle involved in the dynamic kinetic resolution process.

Start Start: Racemic β-Lactone (RS)-4 Step1 Enolate Formation & In-situ Racemization Start->Step1 PTC Chiral PTC Catalyst 11 Step2 Enantioselective Hydrolysis (Catalyst-Mediated) PTC->Step2 Base Anion-Exchange Resin (OH⁻) Base->Step2 Transports OH⁻ Step1->Step1  DKR Cycle Intermediate Ion-Pair Intermediate Step1->Intermediate  Fast equilibrium Product Product: (S)-Tropic Acid Step2->Product Intermediate->Step2

  • Workflow Overview: The process begins with the racemic β-lactone substrate. A key feature is the fast enolate formation and racemization, which allows both enantiomers to interconvert. The chiral phase-transfer catalyst (PTC) shuttles the hydroxide ion from the solid resin into the organic phase, where it selectively attacks one enantiomer of the lactone (or its enolate) to produce the desired (S)-tropic acid with high enantioselectivity [1].

References

suppressing racemization R-tropic acid synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Racemization

Racemization is the process where an optically active enantiomer (like R-tropic acid) converts into a racemic mixture (an equal mix of R and S forms), which is often undesirable in drug development because different enantiomers can have different biological effects [1].

The table below outlines the core principle and a demonstrated suppression strategy, though not specifically for tropic acid.

Concept Mechanism Suppression Strategy & Demonstrated Effect
Base-Catalyzed Racemization Involves the deprotonation of the chiral alpha carbon, forming a planar, achiral carbanion intermediate. Reprotonation can occur from either side, leading to a racemic mixture [1]. Deuteration at the Chiral Center: Replacing the alpha hydrogen with deuterium (a heavier isotope) leverages the Kinetic Isotope Effect (KIE). Cleaving a stronger C-D bond is slower than a C-H bond, thereby slowing the rate-limiting deprotonation step and reducing racemization [2].
Succinimide-Mediated Racemization (Asparagine/Aspartate) Faster racemization occurs at aspartyl/asparaginyl residues in peptides due to succinimide ring formation, which stabilizes the carbanion [2]. Deuteration at Vulnerable Sites: In a model peptide, deuteration of the three carbon-bound protons on the asparaginyl residue reduced the accumulation of D-aspartyl products by more than five-fold at physiological pH and temperature. The rate of succinimide formation itself was unchanged [2].

This foundational knowledge can be visualized in the following workflow:

Start Chiral Molecule (e.g., R-Tropic Acid) Intermediate Planar Carbanion (Achiral Intermediate) Start->Intermediate Deprotonation (Fast for C-H) Racemate Racemic Mixture (Equal R and S forms) Intermediate->Racemate Reprotonation Deuteration Deuteration at Alpha Carbon Protected Stabilized Chiral Center (Slower Racemization) Deuteration->Protected Kinetic Isotope Effect Protected->Intermediate Deprotonation (Slow for C-D)

A Potential Strategy: Deuteration

While not directly tested on tropic acid, the principle of site-specific deuteration has been successfully used to suppress racemization in other chiral molecules, such as asparagine in peptides [2]. The general approach involves:

  • Identifying the Chiral Center: For tropic acid, this is the carbon atom bonded to the phenyl group, the carboxylic acid, the hydroxyl-bearing carbon, and a hydrogen (the site vulnerable to racemization).
  • Synthesis of Deuterated Precursor: The key step is synthesizing a building block where the vulnerable hydrogen atom at the chiral center is replaced with deuterium. In the cited study, a protected, deuterated asparagine derivative (d3-Fmoc-L-Asn(Trt)-OH) was synthesized for peptide assembly [2].
  • Incorporation and Testing: This deuterated building block is then used in the synthetic route to R-tropic acid. The racemization rate of the final deuterated product should be compared directly with the non-deuterated (protonated) version under the same conditions (e.g., in solution, at elevated temperature, or under basic pH) to quantify the improvement.

FAQs & Troubleshooting

Based on general principles, here are some potential issues and solutions:

  • Why is my yield of optically pure R-tropic acid low?

    • Cause: The synthetic or purification steps may be exposing the compound to conditions that promote racemization (e.g., strong bases, high temperatures, or prolonged reaction times).
    • Troubleshooting: Minimize exposure to these conditions. Consider using milder reagents and catalysts. Monitor the enantiomeric purity throughout the process, not just at the final step.
  • The deuteration strategy did not work as expected. What could be wrong?

    • Cause 1: The deuteration may not be site-specific or complete, leaving some protons at the chiral center.
    • Solution: Use analytical techniques (e.g., NMR, MS) to confirm the location and degree of deuteration in your precursor and final product.
    • Cause 2: Racemization might be occurring through a different, dominant pathway that does not involve the deprotonation of the alpha carbon.
    • Solution: Investigate the reaction mechanism to identify all potential pathways to racemization.

Proposed Experimental Workflow

To systematically develop a suppression method for your specific synthesis, you could follow this workflow:

Analyze Analyze Synthesis Pathway Identify Identify Racemization Conditions and Site Analyze->Identify Design Design Mitigation (Precursor Deuteration) Identify->Design Synthesize Synthesize Deuterated Precursor Design->Synthesize Test Run Comparative Racemization Assay Synthesize->Test Compare Compare Racemization Rates (Deuterated vs. Protonated) Test->Compare

References

selecting chiral additives tropic acid separation

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts and Additive Selection

The table below summarizes the fundamental principles for selecting acidic or basic additives in chiral separations.

Aspect For Basic Analytes (e.g., Sertraline) For Acidic Analytes (e.g., Tropic Acid)
Primary Goal Ensure analyte is in its neutral, free-base form for optimal interaction with the chiral stationary phase [1]. Ensure analyte is in its neutral, free-acid form for optimal interaction [1].
Common Additives Diethylamine (DEA), Triethylamine (TEA), Butylamine [1]. Trifluoroacetic Acid (TFA), Acetic Acid, Formic Acid [1].
Typical Concentration 0.1% to 0.5% [1]. 0.1% to 0.5% [1].

| Mechanism of Action | - Suppresses ionization of the basic analyte.

  • Masks acidic silanol groups on the stationary phase/silica substrate, improving peak shape [1]. | - Suppresses ionization of the acidic analyte.
  • Can act as an ion-pairing reagent [1]. | | Critical Consideration | Column Dedication: Using an additive can permanently alter the column's chemistry. It is strongly recommended to dedicate columns for use with specific additives (e.g., a "DEA-only" column) and not use them for neutral or opposite-pH methods [1]. | Same as for basic analytes. A column used with TFA should be dedicated to TFA methods [1]. |

Experimental Protocol: Tropic Acid Separation with HP-β-CD

The following is a detailed methodology for the enantioselective separation of tropic acid using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as a chiral mobile phase additive on a conventional reverse-phase column [2].

  • Analytes: Racemic Tropic Acid.
  • Chiral Selector: Hydroxypropyl-β-Cyclodextrin (HP-β-CD), 25 mmol L⁻¹ in the aqueous mobile phase [2].
  • Buffer: 0.5% Triethylamine Acetate, pH 3.0. The low pH is critical to suppress the ionization of tropic acid, as HP-β-CD recognizes the free acid form [2].
  • Organic Modifier: Methanol.
  • Mobile Phase Ratio: Buffer (with HP-β-CD) : Methanol = 90 : 10 (v/v) [2].
  • Column: Shimpak CLC-ODS (150 mm x 4.6 mm i.d., 5 µm) or equivalent C18 column [2].
  • Flow Rate: 0.5 mL/min [2].
  • Column Temperature: 25°C [2].
  • Detection: UV at 254 nm [2].
  • Injection Volume: 20 µL [2].
Preparation Instructions
  • Buffer Preparation: Prepare a 0.5% (v/v) triethylamine solution in water. Adjust the pH to 3.0 using acetic acid.
  • Chiral Additive Solution: Dissolve HP-β-CD in the buffer to a final concentration of 25 mmol L⁻¹. Filter through a 0.45-µm membrane and degas by sonication for 20 minutes.
  • Mobile Phase: Mix the chiral additive solution with methanol in a 90:10 ratio.
  • Sample Solution: Dissolve the racemic tropic acid in the aqueous portion of the mobile phase (buffer with HP-β-CD) to a concentration of approximately 1.0 mg/mL.

This method leverages the ability of the cyclodextrin cavity to form transient diastereomeric complexes with the enantiomers of tropic acid, each with a slightly different stability, leading to separation on the achiral C18 column [2].

Troubleshooting Common Issues

The following workflow outlines a logical approach to diagnosing and resolving common problems in chiral method development.

G cluster_1 Troubleshooting Steps start Start: Poor or No Separation step1 Check Analyte State start->step1 step2 Evaluate Additive & Column start->step2 step3 Optimize Mobile Phase start->step3 step4 Consider Alternative Techniques start->step4 q1 Is your analyte acidic or basic? step1->q1 q2 Have you dedicated your chiral column to the additive you are using? step2->q2 q3 Have you tried varying the concentration of the organic modifier? step3->q3 act7 Evaluate Chiral Stationary Phases (CSPs) or other chiral selectors. step4->act7 a_acidic Acidic Analyte q1->a_acidic a_basic Basic Analyte q1->a_basic a_yes2 Yes q2->a_yes2 a_no2 No q2->a_no2 a_yes3 Yes q3->a_yes3 a_no3 No q3->a_no3 act1 Add 0.1% Acid (e.g., TFA) a_acidic->act1 act2 Add 0.1% Base (e.g., DEA) a_basic->act2 act3 This is correct practice. Proceed to other parameters. a_yes2->act3 act4 Dedicate a column immediately! Using additives can permanently change column chemistry. a_no2->act4 act5 Good. Also try a different organic solvent (MeOH vs ACN). a_yes3->act5 act6 Try a lower percentage of modifier. This often improves resolution. a_no3->act6

Chiral Separation Troubleshooting Workflow

Key Optimization Parameters for HP-β-CD Method

If you are using the HP-β-CD method for tropic acid, you can fine-tune the separation based on the following experimental findings [2]:

Parameter Effect on Separation Recommendation for Tropic Acid
HP-β-CD Concentration Retention time decreases and column pressure increases with higher concentration. Resolution peaks at 25-35 mmol L⁻¹ [2]. Start with 25 mmol L⁻¹ [2].
Organic Modifier (%) Lower percentage generally improves resolution but drastically increases retention time [2]. Use 10% Methanol with a low flow rate (0.5 mL/min) [2].
pH of Buffer Low pH is critical to suppress analyte ionization [2]. Maintain pH at 3.0 [2].
Column Temperature The interaction is often exothermic; lower temperature can improve enantioselectivity [2]. Set at 25°C [2].

I hope this technical support guide provides a solid foundation for your work on separating tropic acid enantiomers.

References

solvent selection biphasic recognition chiral extraction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the core principle behind Biphasic Recognition Chiral Extraction (BRCE)? BRCE is a liquid-liquid extraction method that uses two different chiral selectors—one lipophilic dissolved in the organic stationary phase and one hydrophilic dissolved in the aqueous mobile phase. Each selector preferentially recognizes a different enantiomer from a racemic mixture, working cooperatively to pull the two enantiomers into separate phases. This leads to a higher separation factor (α) compared to monophasic recognition methods [1] [2].

  • What are typical chiral selector pairs used for acidic enantiomers like mandelic acid? For mandelic acid and its derivatives, a common and effective selector pair is a tartaric acid derivative in the organic phase and a cyclodextrin derivative in the aqueous phase [3] [2]. The selector concentrations and their ratio are critical. For mandelic acid, a 2:1 ratio of [D-(+)-DTTA] to [HP-β-CD] has been shown to yield high separation efficiency [2].

  • Which factor is most critical for optimizing the extraction of acidic enantiomers? The pH of the aqueous phase is paramount, especially for ionizable enantiomers like mandelic acid or α-cyclohexylmandelic acid (CHMA). The pH must be carefully controlled to influence the enantiomers' distribution between the two phases and their interaction with the chiral selectors. An optimal pH of 2.7 was identified for the separation of mandelic acid enantiomers [2].

Experimental Protocols & Parameters

The following tables summarize key parameters from published studies for separating specific enantiomers. You can use these as a starting point for your experiments.

Table 1: System Configuration for CHMA Resolution via High-Speed Counter-Current Chromatography (HSCCC)

Parameter Specification Purpose / Rationale
Lipophilic CS (-)-2-ethylhexyl tartrate Preferentially recognizes (-)-enantiomer in organic phase [1]
Hydrophilic CS Hydroxypropyl-β-cyclodextrin (HP-β-CD) Preferentially recognizes (+)-enantiomer in aqueous phase [1]
Solvent System n-hexane-Methyl tert-butyl ether-water (9:1:10, v/v/v) Forms stable two-phase system; selected based on partition coefficient (K) & separation factor (α) [1]
Apparatus Multilayer coil planet centrifuge (e.g., TBE-20A, TBE-300A) Liquid-liquid chromatography without solid support [1]

Table 2: Operational Parameters and Optimization Findings

Parameter Optimal/Tested Range Effect on Separation
pH of Mobile Phase ~2.7 (for mandelic acid) [2] Crucial for enantioselectivity; affects ionization and selector binding.
Concentration of CS Varied (see Langmuirian isotherm) Must be optimized; high concentrations can improve yield but may impact cost and viscosity [1].
Temperature 8°C (for CHMA) [1] Lower temperature can enhance partitioning and stability of the two-phase system.
Separation Factor (α) Can exceed 1.5 [1] Indicates high efficiency; BRCE achieves higher α than monophasic recognition.

Troubleshooting Guide

Issue Possible Causes Suggested Solutions
Low Separation Factor (α) Suboptimal pH, incorrect CS ratio, unsuitable solvent system, temperature too high. Re-measure pH precisely; test different CS concentrations based on isotherm data; explore new solvent systems; lower operating temperature [1] [2].
Poor Recovery Yield Overloading of chiral selectors, excessive sample volume. Determine the loading capacity (e.g., using Langmuirian isotherm) and reduce the sample load accordingly [1].
Unstable Two-Phase System Incorrect solvent ratio, temperature fluctuations. Re-prepare solvent system precisely; use a temperature-controlled apparatus [1].
Insufficient Purity of Target Enantiomer Cross-recognition by selectors, contamination between fractions. Fine-tune the CS ratio to minimize cross-binding; ensure precise fraction collection during elution [3].

Experimental Workflow Visualization

The diagram below outlines the logical workflow for developing a BRCE method, from initial setup to final analysis.

BRCE_Workflow start Define Separation Goal setup Configure Biphasic System start->setup Select solvent system & chiral selectors opt_pH Optimize Aqueous Phase pH setup->opt_pH Most critical parameter opt_CS Optimize Chiral Selector Concentrations & Ratio opt_pH->opt_CS Fine-tune for max α opt_temp Optimize Temperature opt_CS->opt_temp Final adjustment p1 opt_CS->p1 validate Validate & Scale-Up opt_temp->validate Test loading capacity p2 opt_temp->p2 end Obtain Pure Enantiomers validate->end Collect fractions p3 validate->p3 p1->opt_pH Re-adjust p2->opt_CS Re-test p3->setup Re-configure

BRCE Method Development Workflow

Key Technical Takeaways

  • Superior Efficiency: BRCE consistently demonstrates stronger chiral separation ability compared to traditional monophasic recognition, achieving separation factors (α) necessary for complete preparative resolution [1] [2].
  • Method Flexibility: The choice of chiral selectors (e.g., tartaric acid derivatives, cyclodextrins) and solvent systems can be adapted for various racemic compounds beyond the acids mentioned here [1] [3].
  • Systematic Optimization: Success hinges on the systematic adjustment of interacting parameters, especially pH and the concentration ratio of the two chiral selectors [2].

References

purification methods R-tropic acid

Author: Smolecule Technical Support Team. Date: February 2026

Purification Techniques Overview

Technique Principle Key Reagents/Equipment Common Applications in Context

| Reversed-Phase (RP) Chromatography [1] [2] | Separation based on hydrophobicity. Analytes bind to a non-polar stationary phase and are eluted with an organic solvent gradient. | - Stationary Phase: C8 or C18 bonded silica [1] [2]

  • Mobile Phase: Water/Acetonitrile gradient
  • Ion-Pair Reagent: Trifluoroacetic Acid (TFA), 0.05-0.1% [1] [2] | Purification of recombinant proteins [1] and peptides from digested lysates [2]. | | Ion-Exchange Chromatography (IEX) [3] [4] | Separation based on molecular charge. Analytes bind to an oppositely charged stationary phase and are eluted with an increasing salt concentration or pH gradient. | - Stationary Phase: Cation or anion exchange resin
  • Elution: Salt gradient (e.g., NaCl) or pH gradient [4] | Separation of ionic and highly polar compounds, such as organic acids [3]. | | Solid-Phase Extraction (SPE) [5] | A low-pressure cleanup method using the same principles as HPLC to bind, wash, and elute target compounds from a cartridge. | - Sorbents: C18, mixed-mode [5]
  • Ion-Pair Reagent: TFA (~0.1%) [5] | Sample cleanup and concentration of peptides prior to analysis [5]. |

Since a direct protocol for R-tropic acid was not available, the following workflow synthesizes the general principles from the search results into a logical strategy for developing a purification method. This can serve as a guide for users troubleshooting their own processes.

Tropic Acid Purification Strategy Development Start Start: Impure Tropic Acid P1 Sample Pre-Treatment - Acidify with 0.1% TFA - Ensure low organic solvent Start->P1 P2 Primary Goal? P1->P2 P3 Analyze Purity (e.g., Analytical RP-HPLC) P2->P3 Analytical P4 Develop Prep. Method (Scale-up from analytical) P2->P4 Preparative P5 Consider Chiral Stationary Phase for Enantiomer Separation P3->P5 If R/S separation needed P4->P5 If R/S separation needed

FAQs and Troubleshooting Guides

Here are some common issues and solutions, based on general chromatography principles and the information gathered.

Sample Preparation and Binding
  • Q: My target compound is not binding to the reversed-phase column. What could be wrong?
    • A: This is often related to sample preparation. Ensure your sample solution is compatible with the mobile phase.
      • Check Ion-Pairing: For acidic compounds like tropic acid, using a low-pH mobile phase with 0.1% Trifluoroacetic Acid (TFA) is critical. TFA acts as an ion-pairing reagent, masking the charge on the acid group and increasing its hydrophobicity, thus improving retention on C18/C8 columns [2] [5].
      • Reduce Organic Solvent: The loading sample should have a very low organic solvent content (typically <5-10% acetonitrile) to ensure strong binding. A high percentage can cause the compound to elute prematurely [5].
Method Development and Optimization
  • Q: I get poor separation and broad peaks. How can I improve resolution?
    • A: Optimizing the elution profile can significantly enhance separation.
      • Use a Shallow Gradient: A very slow, shallow gradient (e.g., 0.1% acetonitrile per minute) can dramatically improve the separation of complex mixtures by utilizing the hydrophobic stationary phase more efficiently [1].
      • Consider Alternative Techniques: If the compound is very polar, Reversed-Phase Chromatography may not be sufficient even with ion-pairing. In this case, Ion-Exchange Chromatography (IEX) might be a more suitable primary purification method, as it separates molecules based on their charge [3] [4].
Recovery and Yield
  • Q: I am experiencing low recovery of my purified product. How can I maximize yield?
    • A: Losses can occur at multiple steps.
      • Optimize Elution: Use multiple small-volume elutions with a strong solvent (e.g., 50-80% acetonitrile with 0.1% TFA) instead of one large volume. This ensures complete desorption of the compound from the sorbent [5].
      • Avoid Sorbent Overloading: Do not exceed the binding capacity of your column or SPE cartridge. If purifying a large amount, ensure the sorbent amount is appropriate [5].
      • Check for Sample Adherence: In lyophilization (freeze-drying) steps, note that some compounds can form a film and adhere to the walls of the tube. This can be mitigated by careful reconstitution [6].

Key Consideration for R-Tropic Acid Purification

The methods discussed here are for the general purification of tropic acid. To specifically isolate the R-enantiomer from a racemic mixture (a common challenge in drug development), the standard techniques like RP-HPLC or IEX will not be sufficient, as they do not typically separate enantiomers.

You will need to implement Chiral Separation techniques. This involves using a specialized chiral stationary phase in your HPLC system, which is designed to interact differently with the R and S enantiomers, thus separating them. This would be a critical advanced module for your technical support center.

References

Tropic Acid as a Pharmaceutical Impurity

Author: Smolecule Technical Support Team. Date: February 2026

Tropic acid is a known impurity or related compound in several pharmaceutical substances. The table below summarizes its key identifiers and properties as found in the search results.

Aspect Details
CAS Number 529-64-6 (most common) [1] [2]; 552-63-6 (also listed, same compound) [3] [4]
IUPAC Name (RS)-2-phenyl-3-hydroxypropanoic acid [5]
Molecular Formula C₉H₁₀O₃ [3] [1] [2]
Molecular Weight 166.17 g/mol [3] [1] [2]
Melting Point 116-118 °C [1] [2]
Appearance White to off-white crystalline powder [1]
Water Solubility ~20 g/L at 20 °C [1]
Related APIs Ipratropium Bromide (Related Compound C) [3], Tropicamide (Impurity C) [4]

Analytical Methods & Characterization

For impurity identification and quantification, a comprehensive analytical approach is required. The following workflow outlines the general process for characterizing tropic acid in a sample, based on common laboratory practices.

Start Sample Preparation A HPLC Analysis (Quantitative Purity) Start->A B Mass Spectrometry (MS) (Molecular Weight & Fragmentation) Start->B C Nuclear Magnetic Resonance (NMR) (Structural Confirmation) Start->C D Infrared Spectroscopy (IR) (Functional Groups) Start->D End Generate Certificate of Analysis (CoA) A->End Purity Data B->End Mass Data C->End 1H-NMR Data D->End IR Spectrum

Workflow Explanation and Experimental Protocols:

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent like methanol at a concentration of approximately 0.1 mg/mL [3] [1].
  • HPLC Analysis (Quantitative): This is the primary method for determining impurity purity and potency. The method should be developed and validated as per ICH guidelines. While specific parameters (column, mobile phase, gradient) are not provided in the search results, they are critical for method development [3].
  • Mass Spectrometry (MS): Used to confirm the molecular weight of the impurity. The exact mass of tropic acid is 166.062988 [2]. MS data also provides fragmentation patterns that can aid in structural confirmation [3].
  • Nuclear Magnetic Resonance (NMR): ¹H-NMR is essential for definitive structural confirmation, providing detailed information about the hydrogen atoms in the molecule, their environment, and connectivity [3].
  • Infrared Spectroscopy (IR): Helps identify the functional groups present in the molecule, such as the carboxylic acid (O-H, C=O stretch) and alcohol (O-H stretch) groups [3].
  • Certificate of Analysis (CoA): All data is compiled into a CoA, which documents the purity, potency, and characterization data for the impurity standard [3].

Common Experimental Challenges & Solutions

While specific troubleshooting guides were not found, here are some common challenges in impurity analysis based on general knowledge and the context from the search results.

Challenge Potential Root Cause Suggested Solution
Low Purity or Yield Suboptimal reaction conditions (temperature, pressure) or inaccurate sensor calibration during synthesis [6]. Review and calibrate sensors (e.g., temperature probes). Systematically optimize reaction parameters.
Inconsistent HPLC Results Unstable analytical method, column degradation, or sample preparation issues. Re-validate HPLC method parameters (specificity, accuracy, precision). Ensure consistent sample preparation and use a fresh column if needed.
Impurity Co-elution Inadequate chromatographic separation from other compounds or the main API. Modify the HPLC method (e.g., adjust mobile phase pH, change gradient, or switch column type).
Data Security & Integrity Cybersecurity risks to control systems and data [6]. Implement robust cybersecurity protocols like firewalls, access controls, and data encryption [6].

Regulatory & Application Context

Understanding the role of tropic acid is crucial for regulatory compliance.

  • Primary Use: Tropic acid is used as a pharmacopoeial impurity standard (e.g., USP Ipratropium Bromide Related Compound C) for quality control during the commercial production of APIs like Ipratropium Bromide and Tropicamide [3] [4].
  • Regulatory Filings: It is used in the process of Abbreviated New Drug Application (ANDA) filings to the FDA and in toxicity studies of drug formulations [3].
  • Synthesis: The industrial manufacturing of tropic acid can involve the reaction of phenylacetaldehyde with malonic acid in the presence of a base, followed by cyclization and purification by crystallization [7].

Guidance for Finding More Specific Information

Since the search results lack details on the R-enantiomer specifically and advanced troubleshooting, I suggest you:

  • Consult Official Monographs: Directly review the latest editions of the USP, EP, and JP monographs for Ipratropium Bromide and Tropicamide. They may contain validated methods for quantifying tropic acid impurity.
  • Refine Your Search: Use more specific search terms in scientific databases like "chiral separation of R-tropic acid," "HPLC method for tropic acid enantiomers," or "stress degradation studies of ipratropium bromide."
  • Contact Suppliers: Reach out to the manufacturers of impurity standards (like those mentioned in the search results); their technical support teams often have application notes and detailed chromatographic data that can be very helpful.

References

General HPLC Principles for Acidic Compounds

Author: Smolecule Technical Support Team. Date: February 2026

For developing an HPLC method for an acidic compound like R-tropic acid, several key parameters must be optimized. The table below summarizes these critical aspects based on general practices in pharmaceutical analysis [1] [2] [3].

Parameter Common Choices / Considerations Rationale & Application Notes
Mode Reversed-Phase (RP-HPLC) [2] Most common; non-polar stationary phase, polar mobile phase.
Column C18 (ODS) [4] [3] Standard choice for a wide range of compounds.
Mobile Phase Water/Buffer + Organic Solvent (e.g., Acetonitrile, Methanol) [4] [2] Adjustable ratio for optimal separation; pH critical for ionizable compounds.
pH Control Acidic buffers (e.g., Phosphate, with Phosphoric Acid) [4] [5] [3] Suppresses ionization of acidic analytes, improving peak shape & retention.
Detection UV/Vis [4] [3] Standard for compounds with chromophores.
Green Alternatives Ethanol [2] Less toxic & hazardous replacement for acetonitrile/methanol.

A Relevant Experimental Protocol

While not for R-tropic acid itself, a validated method for analyzing tropic acid as a degradation product of atropine is documented [5]. This provides a highly relevant experimental protocol that can be adapted.

  • Analytical Technique: Rapid Resolution LC (RRLC), a fast HPLC variant [5].
  • Column: Reversed-Phase C18 column (50 mm x 4.6 mm, 1.8 µm) [5].
  • Mobile Phase: Gradient of acetonitrile and phosphate buffer (pH 1.0) [5].
  • Flow Rate: Not specified in the abstract, but RRLC typically uses higher flow rates for speed.
  • Detection: UV detection at 220 nm [5].
  • Sample: Injectable atropine sulfate medicines [5].
  • Key Outcome: The method successfully separated and quantified tropic acid and other degradation products from the active ingredient, reducing analysis time from 40 to 10 minutes compared to a prior method [5].

Developing Your Method: A Workflow Diagram

The process of developing a new HPLC method, such as for R-tropic acid, follows a systematic workflow. The diagram below outlines the key stages from initial setup to final validation.

cluster_optimization Optimization Loop Start Start HPLC Method Development Setup Define Goal and Analyze Compound Properties Start->Setup Column Select Column & Initial Mobile Phase Setup->Column Optimize Optimize Method Parameters Column->Optimize Validate Validate Method Optimize->Validate Meets Criteria? Optimize->Validate Validate->Optimize Needs Improvement Validate->Optimize End Finalized Method Validate->End

Guidance for Finding Specific Information

To locate a more direct method for R-tropic acid, I suggest you:

  • Refine Your Search: Use specific terms like "chiral HPLC R-tropic acid" or "stability indicating HPLC method tropic acid" in scientific databases such as PubMed, Google Scholar, or SciFinder.
  • Consult Chemical Suppliers: Companies that sell R-tropic acid or its derivatives (like the one cited [6]) may provide analytical data sheets or application notes upon request.
  • Adapt Existing Methods: The protocol for analyzing tropic acid as a degradation product [5] is an excellent foundation. You can begin by testing these conditions and systematically adjusting the mobile phase composition, pH, and gradient to achieve optimal separation for your specific sample.

References

chiral chromatography tropic acid enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Chiral Methods for Tropic Acid

The table below summarizes the key characteristics of different chiral separation strategies applicable to tropic acid.

Method Chiral Selector / Stationary Phase Key Experimental Findings / Performance Separation Mode & Conditions
Preparative Flash Chromatography [1] ID Chiral (Amylose tris-(3-chlorophenylcarbamate) on silica) [1] Successfully used for the purification of Tropic acid enantiomers on a preparative scale [1]. Normal Phase. Mobile Phase: Hexane/IPA mixtures [1].
Analytical HPLC [2] Kromasil-CHI-TBB (t-butylbenzoylated tartaric acid-based) [2] Direct resolution of rac-3-methoxytropic acid; hydrogen-bonding identified as the dominant interaction [2]. Mobile phase composition was optimized; nature of organic modifier crucial [2].
Liquid-Liquid Extraction [3] Hydroxyethyl-β-cyclodextrin (HE-β-CD) in aqueous phase [3] Kinetic studies performed. Forward rate: ( r_{TA+} = (4.041 \times 10^{-3})[TA+][CD]^2 ); ( r_{TA-} = (3.1234 \times 10^{-3})[TA-][CD]^2 ) [3]. Reactive extraction. Rate depends on agitation, pH, and concentrations of acid and extractant [3].
Gas Chromatography (GC) [4] Achiral GC column after derivatization [4] Pre-column derivatization with (R)- or (S)-1-phenylethylamine after activation by ethyl chloroformate forms diastereomers for separation [4]. Indirect method. Rapid derivatization (completed in minutes) [4].

Detailed Experimental Protocols

Here is a deeper look into the experimental workflows for the key methods identified.

Direct Resolution via Chiral HPLC/Flash Chromatography

This method uses a chiral stationary phase (CSP) to directly separate enantiomers by forming transient diastereomeric complexes with different stabilities [5] [6].

  • Chiral Stationary Phase: The Kromasil-CHI-TBB column, which is based on a tert-butylbenzoylated tartaric acid derivative, has been successfully used for acids like tropic acid [2].
  • Separation Mechanism: The primary mechanism for this CSP is hydrogen-bonding between the acidic analyte and the stationary phase [2].
  • Method Development:
    • Mobile Phase: Typically uses normal-phase conditions (e.g., hexane and isopropanol). The nature and percentage of the polar organic modifier (e.g., IPA) are critical for resolution and must be optimized [2] [1].
    • Scale-Up: An analytical method developed on a column like the Chiralpak IA (amylose-based) can be transposed to a preparative puriFlash ID Chiral column for isolating pure enantiomers [1].

The following diagram illustrates the direct chiral separation workflow.

direct_chromatography Start Racemic Mixture (TA+ & TA-) Column Chromatographic Column Start->Column CSP Chiral Stationary Phase (CSP) CSP->Column MP Achiral Mobile Phase MP->Column Detect Detection (e.g., UV) Column->Detect Out1 Enantiomer 1 (TA+) Detect->Out1 Out2 Enantiomer 2 (TA-) Detect->Out2

Indirect Resolution via Derivatization

This approach involves chemically converting the enantiomers into diastereomers using an enantiopure chiral derivatizing agent (CDA), which can then be separated on a conventional achiral column [7].

  • Chiral Derivatizing Agent (CDA): For carboxylic acids like tropic acid, (R)- or (S)-1-phenylethylamine of high optical purity (>97%) is a suitable CDA [4].
  • Activation Agent: Ethyl chloroformate is used to activate the carboxylic acid group of tropic acid, enabling rapid amide formation with the chiral amine [4].
  • Protocol:
    • Activation: Treat the racemic tropic acid with ethyl chloroformate to form an energy-rich mixed anhydride intermediate.
    • Derivatization: React the intermediate with the chosen enantiopure 1-phenylethylamine. This yields two diastereomeric amides.
    • Separation: Analyze the resulting diastereomers using a standard achiral GC or HPLC column [4].

The workflow for this indirect method is shown below.

indirect_derivatization Racemate Racemic Tropic Acid (TA+ & TA-) Activate Activation with Ethyl Chloroformate Racemate->Activate Intermediate Activated Intermediate Activate->Intermediate Derivatize Derivatization with Enantiopure Chiral Amine Intermediate->Derivatize Diastereomers Mixture of Diastereomeric Amides Derivatize->Diastereomers AchiralColumn Achiral Column (GC or HPLC) Diastereomers->AchiralColumn Detect2 Detection AchiralColumn->Detect2 PureD1 Pure Diastereomer 1 Detect2->PureD1 PureD2 Pure Diastereomer 2 Detect2->PureD2

Methodology Selection Insights

When choosing a method for separating tropic acid enantiomers, consider these points:

  • For Purification: Preparative flash chromatography with columns like Chiralpak ID is designed for isolating larger quantities of pure enantiomers [1].
  • For Analysis without Derivatization: Direct HPLC with a suitable CSP (e.g., Kromasil-CHI-TBB) avoids potential racemization during derivatization and simplifies sample preparation [2].
  • When CSP is Unavailable: The indirect method using derivatization allows separation on widely available achiral columns, though it requires an enantiomerically pure reagent and adds extra steps [7] [4].
  • Alternative Technique: Liquid-liquid extraction with cyclodextrins is a non-chromatographic option, useful for initial enrichment or kinetic studies, though it may not achieve the high purity of chromatographic methods [3].

References

comparison R vs S tropic acid biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of R and S Tropic Acid

The table below summarizes the key differences in biological activity based on the search results.

Characteristic S-Tropic Acid R-Tropic Acid
Pharmacological Activity The pharmacologically active component [1]. Considered the eutomer (enantiomer with desired activity). Information not specifically available in search results. Considered the distomer (less active enantiomer).

| Specific Biological Role | • Key precursor for active drug molecules [1]. • Exhibits anticholinergic effects (e.g., smooth muscle relaxation) [1]. • Possesses anti-fungal properties [1]. • Used to produce tamoxifen derivatives for breast cancer treatment [1]. | Information not available in search results. | | Molecular Target/Receptor | The search results do not specify the exact molecular targets for tropic acid itself. Its activity is primarily discussed in the context of it being a pharmaceutical precursor for active drugs like tropane alkaloids [2] [1]. | Information not available in search results. |

Experimental Separation and Analysis

The distinct activities of the two enantiomers make their separation crucial. Here is a detailed methodology for their enantioseparation, as described in a recent study.

Protocol: Biphasic Enantioselective Liquid-Liquid Extraction (ELLE)

This protocol is adapted from a 2025 study on the enantioseparation of racemic tropic acid [1].

  • 1. Principle: This method uses a two-phase system where chiral selectors in each phase form diastereomeric complexes with the tropic acid enantiomers. These complexes have different solubilities, causing one enantiomer to be preferentially extracted into one phase. The mechanism involves host-guest affinity and phase transfer, driven by interactions like hydrogen bonding and ion pairing [1].
  • 2. Reagents & Materials:
    • Racemic Tropic Acid (purity >99%)
    • Hydrophilic Chiral Selector: 2-Hydroxypropyl-β-cyclodextrin ([HP-β-CD])
    • Hydrophobic Chiral Selector: L-diethyl-tartrate
    • Organic Solvent: n-Octanol
    • Aqueous Buffer: Phosphate Buffer Solution
    • pH Meter and Adjustment Solutions
  • 3. Procedure:
    • Prepare the Biphasic System: Dissolve [HP-β-CD] in phosphate buffer (pH 4.0) to a concentration of 90 mmol/L. Dissolve L-diethyl-tartrate in n-octanol to a concentration of 50 mmol/L [1].
    • Add Analyte: Add racemic tropic acid to the system. The study used an initial concentration of 2 mmol/L [1].
    • Extraction: Combine the aqueous and organic phases in a suitable vessel and mix thoroughly for a defined period at a controlled temperature of 25°C [1].
    • Separation & Analysis: Allow the phases to separate. Analyze the enantiomeric composition and concentration in each phase using a chiral analytical technique, such as Chiral High-Performance Liquid Chromatography (HPLC). The study used a Chiracel OD column for this purpose [1].
  • 4. Key Experimental Conditions:
    • pH: 4.0
    • Temperature: 25°C
    • Chiral Selectors: Collaborative use of [HP-β-CD] (aqueous) and L-diethyl-tartrate (organic).
  • 5. Outcome Metrics:
    • Enantiomeric Excess (e.e.%): Measures the purity of the enantiomer in a mixture. The optimized system achieved an e.e.% of 12.3% for S-tropic acid [1].
    • Separation Factor (α): Indicates the selectivity of the separation process. The optimized system achieved a factor of 2.28 [1].

The following diagram illustrates the workflow and host-guest mechanism of this biphasic recognition chiral extraction system.

cluster_1 Biphasic Enantioselective Liquid-Liquid Extraction cluster_2 Host-Guest Complex Mechanism A Aqueous Phase HP-β-CD (Chiral Selector) D Mix & Extract (25°C, pH 4.0) A->D B Organic Phase L-Diethyl-Tartrate (Chiral Selector) B->D C Add Racemic Tropic Acid C->D E Phase Separation D->E F Analyze via Chiral HPLC E->F G S-Tropic Acid H HP-β-CD (Host) G->H Selective Binding I S-Tropic Acid Complex H->I

Key Implications for Research

The separation of these enantiomers is not just an academic exercise; it has direct practical consequences.

  • Purity for Efficacy: The strong preference for the S-enantiomer in drug synthesis means that using enantiopure S-tropic acid can lead to more potent pharmaceuticals with potentially fewer side effects compared to using the racemic mixture [1].
  • Justification for Complex Separation: The documented high biological activity of the S-form provides the fundamental rationale for developing advanced and efficient chiral separation methods, such as the Biphasic ELLE system described above [1].

References

R-tropic acid enantiomeric excess determination

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of ee Determination Methods

The following table summarizes the core characteristics, advantages, and limitations of the main analytical approaches.

Method Key Principle Typical Application Context Key Advantages Key Limitations / Considerations
Chiral HPLC-UV/Vis [1] [2] Separation on a chiral stationary phase with UV detection. Standard analysis of purified compounds with a chromophore. Widely available, high reproducibility. Co-elution with other reaction components can cause inaccurate ee readings in crude mixtures [1].
LC/SFC-MS with SIM [1] Chiral separation coupled with mass spectrometry; uses Selected Ion Monitoring. High-Throughput Experimentation (HTE); analysis of complex crude reaction mixtures. High accuracy for crude samples; deconvolutes co-eluting peaks; works for compounds without strong chromophores [1]. Requires ionizable analyte; instrument cost and complexity higher than UV/Vis.
Optical Assays (e.g., CD) [2] [3] Indirect measurement via interaction with a chiral sensor, producing a spectroscopic signal (e.g., Circular Dichroism). Ultra-high-throughput screening; reaction optimization. Very fast analysis; amenable to microwell plates for screening thousands of candidates [2] [3]. Requires a specific, robust sensor-assay system; can be influenced by multiple stereocenters [3].

Detailed Experimental Protocols

Protocol 1: Chiral HPLC-UV/Vis for Purified Products

This is the most common traditional method but requires an isolated and purified product for accurate analysis [1].

  • Sample Preparation: Isolate and purify the chiral product (e.g., R-tropic acid ester) from the reaction mixture using standard techniques like achiral column chromatography.
  • Method Development:
    • Column: Select an appropriate chiral stationary phase (e.g., amylose- or cellulose-based columns).
    • Mobile Phase: Optimize the solvent system (e.g., hexane/isopropanol or ethanol mixtures) to achieve baseline separation of the (R) and (S) enantiomers.
    • Establish the specific retention times for each pure enantiomer using authentic standards if available.
  • Data Analysis:
    • Inject the purified sample.
    • Integrate the peak areas for the (R) and (S) enantiomers.
    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100 [4] [5].
Protocol 2: LC/SFC-MS with SIM for Crude Reaction Mixtures

This modern method is highly recommended for HTE workflows as it avoids the bottleneck of product isolation [1].

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture directly with a suitable solvent (e.g., acetonitrile). Proper dilution is critical to ensure the analyte concentration is within the linear response range of the mass spectrometer [1].
  • Instrument Setup:
    • Chromatography: Use either Reverse-Phase HPLC or SFC with a chiral column to separate the enantiomers.
    • Ionization: Employ an Electrospray Ionization (ESI) source. For HPLC-MS, add a volatile acid (e.g., formic acid) to the mobile phase. For SFC-MS, introduce the acid via a "make-up" pump post-column to aid ionization [1].
    • Detection: Configure the mass spectrometer for Selected Ion Monitoring (SIM). The monitored ion should correspond to the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule of the target analyte.
  • Data Analysis:
    • The chromatogram is constructed from the ion count of the specified mass-to-charge (m/z) ratio.
    • Integrate the peaks in the SIM chromatogram. This selectively detects the target enantiomers, even if other compounds co-elute, as those compounds will have different m/z values [1].
    • Calculate the ee using the same formula as in Protocol 1.

Method Selection Workflow

The following diagram illustrates a logical pathway for selecting the most appropriate analytical method based on your project's needs, particularly for research involving compounds like tropic acid esters.

Start Start: Need to Determine ee Q1 Is the analysis for a High-Throughput Screening (HTE) workflow? Start->Q1 Q2 Are the target compounds purified and isolated? Q1->Q2 No Q4 Is an ionizable functional group present for MS detection? Q1->Q4 Yes Q3 Does the compound have a strong UV chromophore? Q2->Q3 Yes M2 Recommended Method: Chiral HPLC-UV/Vis Q3->M2 Yes M4 Challenge: Method development may be difficult. Consult literature for specialized techniques. Q3->M4 No Q5 Is ultra-high-throughput (1000s of samples/day) the goal? Q4->Q5 No M1 Recommended Method: LC/SFC-MS with SIM Q4->M1 Yes M3 Consider: Optical Assay (e.g., CD) Q5->M3 Yes Q5->M4 No

Recommendations for Researchers

For drug development professionals working with tropic acid esters:

  • Prioritize LC/SFC-MS with SIM: For modern catalyst screening and reaction optimization where time and accuracy are critical, this method is superior due to its reliability with crude mixtures [1].
  • Validate with Traditional HPLC: Use chiral HPLC-UV/Vis for final, authoritative confirmation of enantiopurity for isolated compounds.
  • Acknowledge Sensor Limitations: While optical assays offer incredible speed, their application is currently limited to systems with established sensor-analyte pairs and may not be directly applicable to novel structures without significant development work [3].

References

Capillary Electrophoresis Methods for Acidic Analytes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two key CE approaches applicable to the separation of short-chain carboxylic and aromatic acids, such as tropic acid.

Method Name Core Principle Key Buffer/Background Electrolyte (BGE) Typical Applications Supporting Experimental Data
Free Zonal Capillary Electrophoresis (CZE) [1] Separation based on charge-to-size ratio in a free solution. Not specified in detail; optimized for UV detection of organic acids. Quantification of organic acids (e.g., citric, malic, acetic, lactic) in plant and food samples. [1] LOD: 0.005 mg/mL. [1]
Ion-Interaction CZE (II-CZE) [2] Uses ion-pairing reagents to resolve mixtures of cationic peptides based on hydrophobicity. 400 mM Pentafluoropropionic acid (PFPA), pH 2. [2] Separation of peptides with subtle differences in hydrophobicity; mechanism is applicable to other ionic analytes. [2] Effective separation of peptides with identical charge-to-mass ratios. [2]

Detailed Experimental Protocols

Here are detailed methodologies for the CE techniques mentioned, which can serve as a starting point for developing your own protocol for tropic acid.

Protocol 1: CZE for Organic Acids in Plant Tissue [1]

This protocol is designed for extracting and quantifying short-chain carboxylic acids, making it highly relevant for tropic acid.

  • Sample Preparation:

    • Grinding: For solid samples (e.g., plant tissue), flash-freeze approximately 1.0 g of material in liquid nitrogen. Using a pre-chilled mortar and pestle, grind the tissue to a fine, uniform powder in liquid nitrogen. Repeat this process three times to ensure a flour-like consistency. [1]
    • Storage: Transfer the powder to a vial and process immediately or store at -80°C. Avoid repeated freeze-thaw cycles. [1]
  • Standard Preparation:

    • Prepare stock solutions (e.g., 10 mg/mL) of the organic acid standards (e.g., citric, malic, acetic, lactic acid) and an internal standard (e.g., adipic acid) in ultrapure water. The internal standard should not occur naturally in your sample. [1]
    • Create a calibration curve by running a series of diluted standards to determine the linear response range for each acid. [1]
  • CE Instrument Setup and Execution:

    • Capillary: Use a standard fused-silica capillary.
    • Detection: UV absorbance or Photo-Diode Array (PDA).
    • Buffer/BGE: The specific buffer composition is a key part of the proprietary method, but the system is optimized for the separation of small, charged organic acids. [1]
    • Follow the instrument manufacturer's instructions for precise injection and separation parameters.
Protocol 2: II-CZE for Peptides (Adaptable for Acids) [2]

This method demonstrates the power of ion-pairing reagents, which could be explored if tropic acid does not separate well with standard CZE.

  • Background Electrolyte (BGE) Preparation:

    • Prepare the BGE at a high concentration (e.g., 400 mM) of an ion-pairing reagent like PFPA.
    • Adjust the pH to 2.0 using lithium hydroxide (LiOH). [2]
  • CE Instrument Setup and Execution:

    • Capillary: Uncoated, fused-silica capillary (e.g., 50 cm × 50 μm id).
    • Detection: UV absorption at 195 nm.
    • Temperature: Thermostat the capillary at 15°C.
    • Injection: Hydrodynamic injection (e.g., 0.5 psi for 3–10 s).
    • Voltage: Apply 25 kV with normal polarity (anode at the injection end). [2]
    • Capillary Washing: Before and after each run, wash the capillary with the BGE for 5 minutes at high pressure (e.g., 80 psi). [2]

The following workflow diagram outlines the core steps of the II-CZE method.

G Start Start Method PrepBGE Prepare BGE (400 mM PFPA, pH 2.0) Start->PrepBGE PrepSample Prepare Sample Solution PrepBGE->PrepSample Condition Condition Capillary (5 min BGE wash) PrepSample->Condition Inject Hydrodynamic Injection (0.5 psi, 3-10 s) Condition->Inject Separate Apply Voltage (25 kV, 15°C) Inject->Separate Detect UV Detection (195 nm) Separate->Detect Wash Post-run Wash (5 min BGE wash) Detect->Wash End End Method Wash->End

Critical Method Selection Factors

To adapt these protocols for tropic acid, consider the following parameters that significantly impact separation quality in CE:

  • Detection Technique: Since tropic acid lacks a strong chromophore, direct UV detection may have sensitivity limitations [3]. For trace analysis, consider indirect UV detection or, if applicable, derivatization for laser-induced fluorescence (LIF) detection, which offers much lower limits of detection. [3]
  • Buffer pH and Composition: The pH critically determines the ionization state of your analyte. For acidic compounds like tropic acid, a basic buffer (e.g., pH > 10) ensures full deprotonation, converting it to anionic form for effective separation. The use of borate buffers can also form complexes with certain hydroxyl-containing acids, altering their mobility. [3]
  • Sample Stacking: Microdialysis samples or those in high-salt buffers can cause band broadening. Techniques like field-amplified sample stacking (diluting the sample in water) or pH-mediated stacking can concentrate the analyte at the capillary inlet, greatly improving sensitivity and peak shape. [4]

References

R-tropic acid atropic acid comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The table below summarizes the core differences in the chemical structures and properties of R-tropic acid and atropic acid.

Feature R-Tropic Acid Atropic Acid
IUPAC Name 3-Hydroxy-2-phenylpropanoic acid [1] 2-Phenylacrylic acid [2]
CAS Number 529-64-6 [3] 492-38-6 [2]
Molecular Formula C₉H₁₀O₃ [3] [1] C₉H₈O₂ [2]
Molecular Weight 166.18 g·mol⁻¹ [1] 148.16 g·mol⁻¹ [2]
Structural Formula HOCH₂CH(Ph)COOH [1] CH₂=C(Ph)COOH [2]
Core Structure Saturated carboxylic acid with a β-hydroxy group [4] Unsaturated carboxylic acid (α,β-unsaturated) [4] [2]
Key Reactivity Precursor in alkaloid synthesis; can be dehydrated to atropic acid [4] [1] Formed from dehydration of tropic acid; can be hydrolyzed back to tropic acid [4] [2]
Melting Point 116 °C [1] 106-107 °C [2]

The fundamental relationship between these two molecules is one of dehydration and hydrolysis. Tropic acid, upon strong heating, loses a water molecule to form atropic acid. Conversely, adding water to atropic acid reforms tropic acid [4] [2]. This makes atropic acid a direct degradation product of tropic acid [5].

Analytical Methods and Stability Data

In pharmaceutical quality control, monitoring the degradation of tropane alkaloids (like atropine) to tropic acid and further to atropic acid is critical. The following table presents key stability and analytical findings.

Parameter R-Tropic Acid Atropic Acid
Role in Pharma Primary hydrolysis product of atropine/hyoscyamine; reference standard [5] Secondary degradation product (from dehydration of tropic acid); impurity standard [5]
Typical Quantification RRLC/UV at 220 nm [5] RRLC/UV at 220 nm [5]
Stability Context Found at 0.2-4.7% relative to atropine in stockpiled injections [5] Monitored as a further degradation product in atropine solutions [5]
pKₐ Information not located in search results 3.86 (Predicted) [2]
Detailed Experimental Protocol

The following diagram illustrates a standard workflow for analyzing these compounds in pharmaceutical preparations, based on a published RRLC method [5].

cluster_LC RRLC Conditions [5] A Pharmaceutical Preparation (e.g., Atropine Injection) B Sample Preparation (Dilution with mobile phase) A->B C Chromatographic Separation B->C D Detection (UV Detection at 220 nm) C->D C1 Column: RP-C18 (50 x 4.6 mm, 1.8 µm) C2 Mobile Phase: Acetonitrile/ Phosphate Buffer (pH 1.0) C3 Gradient Elution C4 Flow Rate: ~2 mL/min E Data Analysis (Identify and quantify peaks) D->E

Methodology Details [5]:

  • Apparatus: Rapid Resolution Liquid Chromatography (RRLC) system. This method is optimized for speed and solvent reduction compared to conventional HPLC.
  • Column: Reversed-Phase C18 column (50 mm x 4.6 mm, 1.8 µm particle size).
  • Mobile Phase: Gradient of acetonitrile and phosphate buffer, pH 1.0. The acidic pH is critical for suppressing ionization of the carboxylic acid groups, ensuring good peak shape and retention.
  • Detection: Ultraviolet (UV) detection at 220 nm.
  • Sample Preparation: Injectable medicines are diluted with the mobile phase to an appropriate concentration within the linear range of the detector.

Key Insights for Professionals

  • Atropic Acid as a Stability Indicator: While tropic acid is the primary hydrolysis product of atropine, the formation of atropic acid indicates more advanced degradation, potentially under stress conditions like heat [4] [5]. Monitoring both provides a complete picture of drug stability.
  • Synthetic Utility: Tropic acid is a key starting material in the chemical synthesis of important anticholinergic drugs like atropine and hyoscyamine [1]. Its chirality is particularly important for producing optically active pharmaceuticals.
  • Separation Techniques: These structurally similar acids can be separated using techniques like partition chromatography [6], which is foundational to the reversed-phase LC methods used today.

References

quantum chemistry calculation tropic acid chiral recognition

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Approaches for Chiral Recognition

The table below summarizes key experimental methodologies from recent publications, which achieve chiral recognition through various mechanisms rather than solely relying on quantum chemistry calculations.

Target/Sensor System Recognition Method Key Performance Metric Experimental Protocol Summary
Racemic 3-phenyl-2-oxetanone (Tropic acid precursor) [1] Hydrolytic Dynamic Kinetic Resolution (DKR) 81% ee (enantiomeric excess) in good yield [1] Catalysis: A chiral quaternary ammonium phase-transfer catalyst and a strongly basic anion exchange resin (hydroxide source) were used under non-biphasic conditions [1].

| Natural Amino Acids [2] | Room-Temperature Phosphorescence (RTP) | RTP enhancement ratio (epRTP) of ~9.3; sensing time of a few minutes [2] | 1. Sensor Prep: L-phenylalanine-derived benzamide (F-Ph-L) host material was fabricated as nanocrystals from THF solution evaporation. 2. Analyte Derivatization: Amino acids were converted in situ into chiral energy acceptors via reaction with naphthoyl chloride. 3. Sensing: doped samples were excited; L-analytes induced strong RTP, whereas D-analytes produced weak afterglow [2]. | | Chiral Organic Molecules (e.g., menthol, limonene) [3] | Adsorption on Enantiomorphous Crystals | Statistical significance in adsorption differences confirmed via t-test [3] | 1. Crystal Preparation: Enantiomorphous crystals (e.g., hippuric acid, phloroglucinol) were obtained under Viedma ripening conditions. 2. Adsorption Analysis: Adsorption of enantiomers from solution or vapor was measured. Chiral recognition ability was linked to isosteric heats of adsorption at low coverage [3]. | | Chiral Guests (e.g., 1,2-cyclohexanediamine, carvone) [4] | Recognition by Chiral Molecular Cages | Recognition confirmed by changes in NMR, fluorescence, or circular dichroism (CD) spectra [4] | 1. Cage Synthesis: Chiral organic cages were self-assembled, often using imine condensation, from chiral building blocks like binaphthalene (binol) derivatives. 2. Host-Guest Testing: Cage structures were exposed to chiral guests; enantioselective binding was detected via spectroscopic changes [4]. |

Graphviz Workflow: RTP Chiral Recognition

The diagram below outlines the general workflow for the rapid chiral recognition of amino acids using room-temperature phosphorescence, as described in one of the studies [2].

RTP_Workflow cluster_prep Sample Preparation Phase cluster_sensing Sensing & Detection Phase Start Start: L-Phe derived Sensor (F-Ph-L) Prep Fabricate as Nanocrystals Start->Prep Derive Derivatize Amino Acid with Naphthoyl Chloride Prep->Derive Mixture Prepare Doped Solid Sample Derive->Mixture Excite Photoexcite Host Sensor Mixture->Excite Decision Chirality Match Assessment Excite->Decision L_Result Strong RTP (L-Amino Acid Detected) Decision->L_Result Matched (L@L) D_Result Weak RTP (D-Amino Acid Detected) Decision->D_Result Mismatched (D@L)

This workflow visualizes the rapid chiral recognition process using room-temperature phosphorescence, based on the experimental protocol from the cited study [2].

References

validation analytical method R-tropic acid

Author: Smolecule Technical Support Team. Date: February 2026

Tropic Acid Fundamentals

Tropic acid is a chiral substance with the IUPAC name 3-hydroxy-2-phenylpropanoic acid (CAS No. 529-64-6) [1]. It's primarily used as a laboratory reagent in the chemical synthesis of pharmaceuticals like atropine and hyoscyamine [1].

The table below summarizes its basic chemical identity and available products from suppliers:

Property Description
CAS Number 529-64-6 [2] [3] [4]
Molecular Formula C₉H₁₀O₃ [3] [4]
Molecular Weight 166.2 g/mol [3]
IUPAC Name 3-hydroxy-2-phenylpropanoic acid [2] [1]
Structural Formula HOCH₂CHPhCOOH [1]
Melting Point 116-118 °C [4]
Purity Available at >=98% [3]
Price ~$30 / 20mg [3]
Storage Store at 2-8°C for long-term stability [2]

Analytical Method Validation Overview

While a specific protocol for R-tropic acid is not available, general principles for validating analytical methods in pharmaceuticals provide a framework [5]. The key parameters you would need to evaluate for any method are summarized below.

Validation Parameter Description & Purpose
Calibration Curve (Linearity) Demonstrates the method's ability to produce results directly proportional to analyte concentration. A graph of concentration vs. response (e.g., absorbance) is plotted, and the coefficient of determination (r²) should typically be >0.999 [5].
Accuracy (% Recovery) Measures the closeness of test results to the true value. Determined by spiking a sample with a known amount of analyte and calculating the percentage recovered, typically aiming for 98-102% [5].

| Precision | • Repeatability: Agreement under the same conditions over a short time. • Intermediate Precision: Variation within a lab (different analysts, days, equipment). Precision is often reported as % Relative Standard Deviation (%RSD), which should not be greater than 2.0% [5]. | | Limit of Detection (LOD) | The lowest amount of analyte that can be detected. Calculated as LOD = 3.3 × (SD/S), where SD is the standard deviation of the response and S is the slope of the calibration curve [5]. | | Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Calculated as LOQ = 10 × (SD/S) [5]. | | System Suitability | A set of parameters (e.g., %RSD of replicate injections) checked before and during analysis to ensure the analytical system is working properly [5]. |

Example Experimental Workflow

Based on a general UV-Vis spectrophotometry method for a pharmaceutical compound [5], the workflow for developing and validating a method for tropic acid might look like the following diagram.

G start Method Development s1 Selection of Solvent start->s1 s2 Determine λmax s1->s2 s3 Prepare Calibration Standards s2->s3 val Method Validation s3->val p1 Linearity & Range val->p1 p2 Accuracy (% Recovery) val->p2 p3 Precision (Repeatability) val->p3 p4 LOD & LOQ val->p4 final Validated Analytical Method p1->final p2->final p3->final p4->final

The specific steps would involve:

  • Selection of Solvent: Prepare stock solutions of tropic acid in different solvents (e.g., 0.1N HCl, phosphate buffers of varying pH, distilled water) to find the optimal one [5].
  • Determine λmax: Scan the standard solutions over a UV range (e.g., 190-400 nm) to identify the wavelength of maximum absorbance for tropic acid [5].
  • Prepare Calibration Standards: Prepare a series of standard solutions at different concentrations (e.g., 1, 2, 3, 4, and 5 μg/mL) from the stock solution. The absorbance of these standards is measured to construct the calibration curve [5].

References

×

XLogP3

0.8

Melting Point

118.0 °C

UNII

QE0870Q3EQ

Other CAS

17126-67-9

Wikipedia

(+)-tropic acid

Dates

Last modified: 08-15-2023

Explore Compound Types